1-(1H-benzo[d]imidazol-5-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3H-benzimidazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-2-3-8-9(4-7)11-5-10-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHBJRPIYKTQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482987 | |
| Record name | 1-(1H-Benzimidazol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58442-16-3 | |
| Record name | 1-(1H-Benzimidazol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 1-(1H-benzo[d]imidazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(1H-benzo[d]imidazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and relevant visualizations.
Core Physicochemical Data
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its fundamental properties and includes predicted values for key physicochemical parameters. These predictions are derived from computational models and provide valuable estimates for experimental design and compound evaluation.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | --INVALID-LINK--[1] |
| Molecular Weight | 160.17 g/mol | --INVALID-LINK--[1] |
| CAS Number | 58442-16-3 | --INVALID-LINK--[1] |
| Predicted Melting Point | 180-210 °C | Computational Estimation |
| Predicted Boiling Point | 431.3±55.0 °C | Computational Estimation for a similar structure[2] |
| Predicted Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General solubility behavior of benzimidazole derivatives |
| Predicted pKa | Acidic pKa (imidazole N-H) ~12-13; Basic pKa (imidazole N) ~5-6 | General pKa values for benzimidazoles[3][4] |
| Predicted logP | 1.5 - 2.0 | Computational Estimation |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development. The following sections outline generalized procedures based on established methods for benzimidazole derivatives.
General Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of an appropriate diaminobenzene derivative with an acetyl-containing reactant. A common approach involves the Phillips condensation method.
Reaction Scheme:
Procedure:
-
To a solution of 3,4-diaminoacetophenone in a suitable solvent (e.g., a mixture of water and ethanol), add an equimolar amount of formic acid.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Determination of Melting Point
The melting point is a critical parameter for assessing the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or similar)
-
Capillary tubes
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered.[5]
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[6]
-
Place the capillary tube into the heating block of the melting point apparatus.[7]
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[6]
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
Determination of Solubility
Understanding the solubility profile of a compound is essential for its formulation and biological testing.
Procedure:
-
Qualitative Solubility:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a series of test tubes.
-
To each test tube, add a small volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane).
-
Vortex or shake the tubes vigorously for a set period (e.g., 1-2 minutes).
-
Visually inspect for the dissolution of the solid. Classify as soluble, sparingly soluble, or insoluble.
-
-
Quantitative Solubility (Shake-Flask Method):
-
Prepare a saturated solution of the compound in the desired solvent by adding an excess amount of the solid to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Determination of pKa (Potentiometric Titration)
The pKa values indicate the acidity and basicity of the ionizable groups in the molecule.
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a water/co-solvent mixture if solubility in pure water is low).[8]
-
Calibrate a pH meter using standard buffer solutions.[8]
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.[8]
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.[9]
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Procedure:
-
Prepare a solution of this compound in either n-octanol or water.
-
In a separatory funnel, mix equal volumes of n-octanol and water (pre-saturated with each other).
-
Add a known amount of the compound stock solution to the biphasic system.
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases, and then allow the layers to separate completely.
-
Carefully collect samples from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).[10]
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[11]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
References
- 1. Buy this compound | 58442-16-3 [smolecule.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. westlab.com [westlab.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 10. enamine.net [enamine.net]
- 11. acdlabs.com [acdlabs.com]
An In-Depth Technical Guide to 1-(1H-benzo[d]imidazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(1H-benzo[d]imidazol-5-yl)ethanone, a key building block in the synthesis of various biologically active molecules. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of therapeutic agents. This document details the compound's identification, including its CAS number and synonyms, and presents its physicochemical properties. Furthermore, it outlines a general synthetic pathway and discusses the significant potential of its derivatives in drug discovery, particularly in the development of anticonvulsant and kinase inhibitor agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.
Compound Identification and Properties
CAS Number: 58442-16-3[1]
Synonyms:
-
5-Acetylbenzimidazole
-
ethanone, 1-(1h-benzimidazol-5-yl)- (9ci)
-
1-(1h-benzimidazol-5-yl)ethanone
-
1-(1h-benzoimidazol-5-yl)ethanone
-
ethanone,1-(1h-benzimidazol-5-yl)-
-
1-(3H-benzimidazol-5-yl)ethanone[1]
-
benzimidazole-5-ylethanone[1]
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
Synthesis
General Synthetic Workflow:
The synthesis of this compound would likely follow a pathway involving the reaction of an appropriately substituted o-phenylenediamine with a suitable acetyl-containing reagent.
Biological Activity and Therapeutic Potential
The benzimidazole core is a cornerstone in the development of numerous therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[3] Derivatives of this compound have shown significant promise in several key therapeutic areas.
Anticonvulsant Activity
Research has highlighted the potential of benzimidazole derivatives as anticonvulsant agents.[4][5] Studies on derivatives of this compound have demonstrated significant anticonvulsant properties, with some compounds showing efficacy comparable to standard antiepileptic drugs.[1]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
A commonly employed model for evaluating anticonvulsant activity is the Maximal Electroshock (MES) seizure test.[4][6]
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: Test compounds are administered to the animals, often intraperitoneally or orally.
-
Induction of Seizure: A high-frequency electrical stimulus is delivered through corneal or ear electrodes to induce seizures.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Evaluation: The ability of the test compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity.
Kinase Inhibition
Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Benzimidazole derivatives have been identified as potent inhibitors of various kinases, including VEGFR-2, a key target in anti-angiogenic cancer therapy.[7][8] N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives have shown significant inhibitory activity against VEGFR-2.[7]
Signaling Pathway Context:
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is critical for angiogenesis. VEGFR-2 is a primary receptor in this pathway. Inhibition of VEGFR-2 can block the downstream signaling cascade, thereby inhibiting the formation of new blood vessels that tumors need to grow.
Conclusion
This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its benzimidazole core provides a robust scaffold for the design of molecules with a wide range of biological activities. The demonstrated anticonvulsant and kinase inhibitory activities of its derivatives underscore the importance of this compound in medicinal chemistry and drug discovery. Further research into the synthesis and biological evaluation of new derivatives of this compound is warranted to explore its full therapeutic potential. This guide provides a foundational understanding for researchers and professionals to build upon in their quest for new and improved medicines.
References
- 1. Buy this compound | 58442-16-3 [smolecule.com]
- 2. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Anticonvulsant evaluation of some newer benzimidazole derivatives: design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to 1-(1H-benzo[d]imidazol-5-yl)ethanone: Properties, Synthesis, and Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 1-(1H-benzo[d]imidazol-5-yl)ethanone, a heterocyclic compound featuring a benzimidazole core. This scaffold is of significant interest in medicinal chemistry. This document details the molecule's fundamental properties, outlines a general synthetic approach, and discusses its applications as a building block for developing new therapeutic agents.
Chemical and Physical Properties
This compound is a solid organic compound. Its core chemical and physical data are summarized in the table below, providing a foundation for its use in research and synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| IUPAC Name | 1-(1H-benzimidazol-5-yl)ethanone | [1] |
| CAS Number | 58442-16-3 | [1] |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)N=CN2 | [1] |
| InChI Key | PLHBJRPIYKTQOU-UHFFFAOYSA-N | [1] |
| Physical Form | Solid |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic pathway can be inferred from established benzimidazole synthesis methods. The most common approach involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.
General Experimental Protocol (Phillips Condensation Method):
-
Starting Materials: The synthesis would typically begin with 4-acetyl-1,2-diaminobenzene (or a protected precursor). Formic acid is a common reagent used to provide the bridging carbon atom of the imidazole ring.
-
Reaction: The 4-acetyl-1,2-diaminobenzene is refluxed with formic acid. The reaction involves the condensation of the diamine with the carboxylic acid, followed by cyclization and dehydration to form the benzimidazole ring.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product. The crude solid is then collected by filtration.
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture, to yield the final this compound.
Characterization of the final product would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Biological Activity and Research Applications
The benzimidazole ring is a privileged scaffold in medicinal chemistry, and as such, this compound serves as a valuable building block for the synthesis of more complex, biologically active molecules.[1][2] Its reactive ketone group allows for a wide range of chemical modifications, making it an ideal starting point for developing novel compounds.
Research has shown that derivatives of this compound exhibit promising anticonvulsant properties.[1] In one study, synthesized derivatives displayed significant anticonvulsant activity, with efficacy comparable to that of standard anticonvulsant drugs.[1] This highlights the compound's potential as a scaffold for discovering new treatments for neurological disorders.
The logical workflow for utilizing this compound in drug discovery is outlined in the diagram below.
References
An In-depth Technical Guide to the Solubility and Stability of 1-(1H-benzo[d]imidazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(1H-benzo[d]imidazol-5-yl)ethanone, focusing on its solubility and stability. While specific experimental data for this particular molecule is not extensively available in public literature, this document outlines the standard methodologies for determining these critical parameters, presents illustrative data for representative benzimidazole derivatives, and discusses the biological context of this chemical scaffold.
Data Presentation: Physicochemical Properties
Quantitative data on the solubility and stability of a compound are crucial for its development as a potential therapeutic agent. The following tables provide a template for presenting such data for this compound. The values presented are hypothetical and for illustrative purposes, based on the known properties of similar benzimidazole derivatives.
Table 1: Solubility Data for a Representative Benzimidazole Derivative
| Parameter | Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Kinetic Solubility | PBS, pH 7.4 | 25 | 55 | 343 | Nephelometry |
| Thermodynamic Solubility | PBS, pH 7.4 | 25 | 42 | 262 | Shake-Flask |
| Thermodynamic Solubility | Simulated Gastric Fluid (SGF), pH 1.2 | 37 | 150 | 936 | Shake-Flask |
| Thermodynamic Solubility | Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | 35 | 218 | Shake-Flask |
| Organic Solvent Solubility | Dimethyl Sulfoxide (DMSO) | 25 | >20,000 | >125,000 | Visual |
| Organic Solvent Solubility | Ethanol | 25 | 1,500 | 9,360 | UV-Vis |
Table 2: Stability Data for a Representative Benzimidazole Derivative (Forced Degradation)
| Stress Condition | Time | Temperature (°C) | % Degradation | Major Degradants Formed |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60 | 12.5 | Hydrolyzed ketone |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60 | 8.2 | Imidazole ring opening |
| Oxidation (3% H₂O₂) | 24 hours | 25 | 5.1 | N-oxide derivative |
| Thermal | 7 days | 80 | 3.5 | Unspecified |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25 | 1.8 | Unspecified |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible solubility and stability data. The following sections describe common methodologies.
Solubility Determination
2.1.1. Kinetic Solubility Assay (Nephelometry)
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.
-
Materials: Test compound in DMSO (e.g., 10 mM stock), phosphate-buffered saline (PBS, pH 7.4), multi-well plates, nephelometer.
-
Procedure:
-
A small volume (e.g., 1-5 µL) of the DMSO stock solution is added to the wells of a microtiter plate.
-
Aqueous buffer (e.g., PBS) is then added to achieve the desired final compound concentrations.
-
The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).
-
The turbidity of each well is measured using a nephelometer, which detects light scattering caused by precipitated compound.
-
The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to controls.
-
2.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
-
Materials: Solid test compound, solvent of interest (e.g., PBS, SGF, SIF), vials, orbital shaker, filtration or centrifugation system, analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
The suspension is agitated in a shaker at a constant temperature for a sufficient time to reach equilibrium (typically 24-72 hours).
-
The saturated solution is separated from the undissolved solid by filtration or centrifugation.
-
The concentration of the compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV.
-
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug candidate. These studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.
-
General Procedure:
-
Prepare solutions of the test compound in the appropriate stress medium.
-
Expose the solutions to the stress conditions for a defined period.
-
At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
-
Stress Conditions:
-
Acid Hydrolysis: Typically 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80°C).
-
Base Hydrolysis: Typically 0.1 M to 1 M NaOH at room or elevated temperatures.
-
Oxidation: Typically 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: The solid compound and/or a solution are exposed to high temperatures (e.g., 80°C) and humidity.
-
Photostability: The solid compound and/or a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Mandatory Visualization
Diagrams illustrating experimental workflows and relevant biological pathways provide a clear visual representation of complex processes.
Experimental Workflow
Caption: Workflow for Solubility and Stability Testing.
Signaling Pathways
Benzimidazole derivatives are known to interact with various signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for drug development professionals.
3.2.1. Wnt/β-Catenin Signaling Pathway
The Wnt signaling pathway is crucial in embryonic development and tissue homeostasis, and its dysregulation is linked to cancer.[1][2][3] Some benzimidazole derivatives have been shown to inhibit this pathway.
Caption: Simplified Wnt/β-Catenin Signaling Pathway.
3.2.2. EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell proliferation and is often hyperactivated in various cancers.[4][5][6][7]
Caption: Overview of the EGFR Signaling Pathway.
3.2.3. BRAF Signaling Pathway
BRAF is a serine/threonine-protein kinase that is a component of the MAPK/ERK signaling cascade and is frequently mutated in cancer.[8][9][10][11]
Caption: The BRAF-MEK-ERK Signaling Pathway.
Biological Context and Potential Applications
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[12] Derivatives of this compound have been investigated for their potential as anticonvulsant agents.[13] Furthermore, the broader class of benzimidazole derivatives has been extensively studied as kinase inhibitors, targeting enzymes like EGFR and BRAF, which are critical in cancer signaling pathways.[14][15][16][17][18] The development of novel benzimidazole-based compounds continues to be an active area of research for various therapeutic indications.[19][20][21]
References
- 1. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone|CAS 344413-06-5 [benchchem.com]
- 13. Buy this compound | 58442-16-3 [smolecule.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
An In-Depth Technical Guide to the Key Reactive Sites of 1-(1H-benzo[d]imidazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key reactive sites on the 1-(1H-benzo[d]imidazol-5-yl)ethanone molecule. Understanding these reactive centers is crucial for its application as a versatile building block in medicinal chemistry and organic synthesis. This document outlines the principal sites of reactivity, supported by established chemical principles and spectroscopic data from analogous compounds. Detailed experimental protocols are provided to enable the exploration and derivatization of this molecule.
Molecular Structure and Overview of Reactivity
This compound is a heterocyclic compound featuring a benzimidazole core substituted with an acetyl group. The molecule's reactivity is governed by the interplay of three key structural features: the acetyl group, the benzene ring, and the imidazole ring. This unique combination of functional groups offers multiple avenues for chemical modification, making it a valuable scaffold for the synthesis of diverse molecular architectures with potential biological activities.[1]
Key Reactive Sites:
-
The Acetyl Group: The carbonyl carbon of the acetyl group is a primary electrophilic center, while the adjacent methyl protons exhibit acidity, facilitating a range of condensation reactions.
-
The Benzene Ring: The aromatic benzene ring is susceptible to electrophilic aromatic substitution, with the position of substitution influenced by the directing effects of the fused imidazole and the acetyl group.
-
The Imidazole Ring: This heterocyclic system contains two distinct nitrogen atoms: an acidic N-H (pyrrole-like) and a basic nitrogen (pyridine-like). The N-H proton can be abstracted to generate a nucleophilic nitrogen center, which is a key site for alkylation and related reactions.
Detailed Analysis of Reactive Sites and Potential Reactions
Reactions at the Acetyl Group
The acetyl group is a highly versatile functional handle for a variety of chemical transformations.
a) Condensation Reactions: The α-protons of the methyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions with aldehydes and ketones. A prominent example is the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and other biologically active molecules.[2][3][4]
b) Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. This can lead to the formation of alcohols (via reduction), imines (via reaction with primary amines), and enamines (via reaction with secondary amines).[5][6]
Reactions at the Benzene Ring
Electrophilic Aromatic Substitution: The benzimidazole ring system influences the electron density of the fused benzene ring. Based on the electronic properties of similar heterocyclic systems, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are anticipated to occur on the benzene ring.[7] The precise regioselectivity will be a composite of the directing effects of the imidazole moiety and the deactivating acetyl group.
Reactions at the Imidazole Ring
The imidazole ring offers multiple sites for reaction.
a) N-Alkylation and N-Acylation: The N-H proton of the imidazole ring is acidic (pKa ≈ 12.8 for benzimidazole) and can be readily deprotonated by a suitable base to form a nucleophilic anion.[7] This anion can then undergo nucleophilic substitution with alkyl halides or acyl halides to yield N1-substituted derivatives.[8]
b) Mannich Reaction: The acidic N-H proton makes the benzimidazole scaffold suitable for the Mannich reaction. This three-component condensation with formaldehyde and a primary or secondary amine introduces an aminomethyl group at the N1 position, providing a straightforward route to a diverse range of derivatives with potential pharmacological applications.[9][10][11][12]
Quantitative Data and Spectroscopic Analysis (Analogous Compounds)
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Benzimidazoles
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-(Thiophen-2-yl)-1H-benzo[d]imidazole | DMSO-d₆ | 12.90 (s, 1H, NH), 7.83-7.16 (m, Ar-H) | - | [13] |
| 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole | DMSO-d₆ | 12.93 (s, 1H, NH), 9.11-7.23 (m, Ar-H) | 151.2 (C=N), 144.3-111.8 (Ar-C) | [13] |
| Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate | DMSO-d₆ | 1.35 (t, 3H, CH₃), 4.37 (q, 2H, CH₂) | 165.5 (C=O), 149.4 (C=N), 61.7 (CH₂), 14.6 (CH₃) | [13] |
| 1-(1H-Imidazol-1-yl)ethanone | - | - | - | [14] |
Table 2: Key Infrared (IR) Absorption Frequencies for Benzimidazole and Ketone Moieties
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (Benzimidazole) | Stretching | 3450-3390 (weak) | [6] |
| C=O (Aryl Ketone) | Stretching | 1690-1670 | [15] |
| C=N (Imidazole) | Stretching | 1630-1610 | [6] |
| Aromatic C-H | Stretching | 3100-3000 | [6] |
| Aromatic C=C | Stretching | 1600-1450 | [6] |
Experimental Protocols
The following are detailed, generalized methodologies for key reactions to probe the reactive sites of this compound.
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
Objective: To demonstrate the reactivity of the α-protons of the acetyl group.[1][2]
Procedure:
-
Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol.
-
To this solution, add an aqueous solution of a strong base (e.g., 40% KOH or NaOH) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
N-Alkylation of the Imidazole Ring
Objective: To demonstrate the nucleophilicity of the imidazole nitrogen after deprotonation.[8]
Procedure:
-
Suspend this compound (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) to the suspension.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the product by column chromatography or recrystallization.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the position of alkylation.
Mannich Reaction
Objective: To introduce an aminomethyl group at the N1 position of the imidazole ring.[12]
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add formaldehyde (37% aqueous solution, 1.2 eq) and a secondary amine (e.g., dimethylamine, piperidine, or morpholine, 1.2 eq).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with cold water to induce precipitation.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture).
-
Confirm the structure of the Mannich base using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualization of Reaction Pathways and Relationships
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and logical relationships between the reactive sites of this compound.
Conclusion
This compound is a molecule rich in chemical reactivity, offering multiple sites for synthetic modification. The acetyl group provides a handle for condensation and addition reactions, the benzene ring is amenable to electrophilic substitution, and the imidazole N-H bond is a prime site for alkylation and related transformations. This guide provides a foundational understanding of these reactive sites and offers practical experimental protocols for their derivatization. Further computational studies, including the generation of a molecular electrostatic potential map and frontier molecular orbital analysis for this specific molecule, would provide more precise quantitative insights into its reactivity profile and further aid in the rational design of novel derivatives for drug discovery and materials science.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jetir.org [jetir.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes [article.sapub.org]
- 10. jetir.org [jetir.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Versatile Building Block: A Technical Guide to 1-(1H-benzo[d]imidazol-5-yl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1H-benzo[d]imidazol-5-yl)ethanone is a pivotal heterocyclic ketone that serves as a versatile scaffold in the landscape of organic synthesis and medicinal chemistry. Its unique structural framework, featuring a reactive ketone and a biologically significant benzimidazole nucleus, has positioned it as a valuable starting material for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and biological mechanisms are presented to facilitate its use in research and drug discovery.
Introduction
The benzimidazole moiety is a prominent pharmacophore found in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, anticonvulsant, antimicrobial, and antiviral properties. The incorporation of an acetyl group at the 5-position of the benzimidazole ring system endows this compound with two reactive sites, enabling a multitude of chemical transformations. This guide will systematically delineate the synthetic routes to this core structure and its subsequent elaboration into more complex chemical entities.
Synthesis of the Core Structure
A likely synthetic pathway commences with the nitration of 4-aminoacetophenone, followed by the selective reduction of one nitro group to furnish the requisite diamine intermediate. This intermediate can then be cyclized to afford the target benzimidazole.
Projected Synthesis Workflow:
Figure 1: Projected synthetic workflow for this compound.
Experimental Protocol (Projected)
Step 1: Synthesis of 4-Amino-3-nitroacetophenone
To a cooled (0-5 °C) and stirred solution of 4-aminoacetophenone (1.0 eq) in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then poured onto crushed ice, and the precipitated solid is filtered, washed with cold water until neutral, and dried to afford 4-amino-3-nitroacetophenone.
Step 2: Synthesis of 1-(3,4-Diaminophenyl)ethanone
4-Amino-3-nitroacetophenone (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, such as sodium sulfide in aqueous solution or catalytic hydrogenation (H2 gas over Palladium on carbon), is then employed to selectively reduce the nitro group. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered (in the case of catalytic hydrogenation) or worked up by extraction to isolate the crude 1-(3,4-diaminophenyl)ethanone, which can be purified by recrystallization.
Step 3: Synthesis of this compound
A mixture of 1-(3,4-diaminophenyl)ethanone (1.0 eq) and formic acid (excess) is heated at reflux for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution), and the precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.
Chemical Reactivity and Applications in Organic Synthesis
The ketone and the N-H of the imidazole ring in this compound are the primary sites for chemical modifications, making it a versatile building block for the synthesis of a wide range of derivatives.
Reactions at the Ketone Moiety
The acetyl group can undergo various classical ketone reactions, including:
-
Condensation Reactions: Claisen-Schmidt condensation with various aromatic or heterocyclic aldehydes to form chalcone derivatives. These chalcones are valuable intermediates for the synthesis of pyrazolines, isoxazoles, and other heterocyclic systems.
-
Bromination: α-Bromination of the acetyl group to yield α-bromoacetylbenzimidazole, a key intermediate for nucleophilic substitution reactions with amines, thiols, and other nucleophiles to introduce diverse functionalities.
-
Reduction: Reduction of the ketone to a secondary alcohol, which can be further functionalized.
Reactions at the Imidazole Nitrogen
The N-H proton of the benzimidazole ring can be substituted through N-alkylation or N-acylation reactions, allowing for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the resulting molecules.
Table 1: Representative Reactions and Products of this compound Derivatives
| Reactant(s) | Reagents and Conditions | Product Type | Yield (%) | Reference |
| 1-(1H-benzo[d]imidazol-2-yl)ethanone, Aryl aldehydes | NaOH, Ethanol, Reflux | Chalcones | - | [1] |
| 1-(1H-benzo[d]imidazol-2-yl)ethanone, Chloroacetyl chloride | Pyridine or Acetone | 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone | - | [2] |
| 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone, Aniline | Ethanol, Reflux | 2-Anilino-1-(1H-benzo[d]imidazol-1-yl)ethanone | - | [2] |
| 1-(1-methyl-1H-benzimidazole-5-carbonyl chloride), Methyl magnesium bromide | THF, 0 °C to RT | 1-(1-methyl-1H-benzimidazol-5-yl)ethanone | 87.6 | [3] |
Note: Data for the 5-substituted isomer is limited; therefore, data for the 2-substituted isomer is included to illustrate reactivity.
Biological Activities of Derivatives
Derivatives of this compound have shown promise in various therapeutic areas, most notably as anticancer and anticonvulsant agents.
Anticancer Activity
Benzimidazole derivatives have been extensively investigated for their anticancer potential, acting through various mechanisms of action.
Certain benzimidazole derivatives have been identified as potent inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancer cells and crucial for their proliferation and survival.
FASN Inhibition Signaling Pathway:
Figure 2: Simplified signaling pathway of FASN inhibition by benzimidazole derivatives.
Another significant anticancer mechanism of benzimidazole derivatives is the inhibition of Topoisomerase I, an enzyme essential for DNA replication and transcription. By stabilizing the Topoisomerase I-DNA cleavage complex, these inhibitors lead to DNA damage and ultimately apoptosis in cancer cells.
Topoisomerase I Inhibition Workflow:
Figure 3: Mechanism of action of Topoisomerase I inhibitors.
Anticonvulsant Activity
Several derivatives of this compound have demonstrated significant anticonvulsant properties. The precise mechanism of action for benzimidazole-based anticonvulsants is not fully elucidated but is thought to involve the modulation of ion channels or neurotransmitter systems in the central nervous system.
Table 2: Biological Activity of Selected Benzimidazole Derivatives
| Compound Class | Biological Activity | Mechanism of Action (if known) | Reference(s) |
| Benzimidazole-5-carboxamides | Anticancer | FASN Inhibition | - |
| Bisbenzimidazoles | Anticancer | Topoisomerase I Inhibition, DNA Minor Groove Binding | [4] |
| Substituted Benzimidazoles | Anticonvulsant | Modulation of ion channels (projected) | [5] |
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of organic and medicinal chemistry. Its accessible synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular architectures with significant biological potential. The demonstrated anticancer and anticonvulsant activities of its derivatives underscore the importance of this scaffold in the ongoing quest for novel therapeutic agents. This guide provides a foundational resource for researchers aiming to harness the synthetic potential of this compound in their scientific endeavors. Further exploration into the synthesis and biological evaluation of new derivatives is warranted to fully unlock the therapeutic promise of this remarkable heterocyclic core.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethanone, 1-(1-methyl-1H-benzimidazol-5-yl)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 58442-16-3 [smolecule.com]
Unlocking the Therapeutic Potential of the Benzimidazole Scaffold: A Technical Guide to Future Research on 1-(1H-benzo[d]imidazol-5-yl)ethanone Derivatives
Preamble: The Enduring Promise of the Benzimidazole Core
The benzimidazole heterocycle represents a privileged scaffold in medicinal chemistry, a structural motif consistently found at the heart of numerous pharmacologically active compounds.[1][2] Its resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, including enzymes and receptors, making it a versatile starting point for drug discovery.[2] Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][4][5] Within this vast chemical space, 1-(1H-benzo[d]imidazol-5-yl)ethanone emerges as a particularly valuable starting material.[6] Its structure offers multiple points for chemical modification, providing a robust platform for the synthesis of diverse compound libraries with the potential for novel therapeutic applications.
This guide provides a forward-looking perspective on potential research directions for novel derivatives of this compound. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of established knowledge and proposing new avenues for exploration grounded in scientific rationale. We will delve into promising therapeutic targets, propose novel molecular designs, and provide detailed experimental workflows, from synthesis to biological evaluation.
I. Strategic Focus Areas for Derivative Development
A comprehensive analysis of the existing literature on benzimidazole derivatives suggests three high-priority areas for future research and development based on the this compound core:
-
Oncology: The development of targeted anticancer agents remains a critical need. Benzimidazole derivatives have shown promise as inhibitors of various cancer-related targets, including topoisomerases and protein kinases.[2][7][8]
-
Antimicrobial Agents: With the rise of multidrug-resistant pathogens, there is an urgent demand for new classes of antibiotics and antifungals.[5][9] The benzimidazole scaffold has a proven track record of antimicrobial activity.[3][5][10]
-
Anti-inflammatory Therapeutics: Chronic inflammatory diseases represent a significant global health burden. Benzimidazole derivatives have been shown to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes.[11][12][13]
The selection of these areas is based on the well-documented and diverse biological activities of the benzimidazole scaffold, providing a strong foundation for the rational design of novel, more potent, and selective derivatives.
II. Proposed Research Direction 1: Novel Anticancer Agents Targeting Kinase Signaling
Scientific Rationale
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[14] Its aberrant activation is a hallmark of several cancers, making it a prime target for therapeutic intervention.[14][15] The benzimidazole core, being isosteric to purine, can mimic the binding of ATP to the EGFR active site, thereby inhibiting its kinase activity.[14] We propose the design of novel this compound derivatives that incorporate moieties known to enhance EGFR inhibition.
Proposed Molecular Design and Synthesis
Our design strategy focuses on modifying the ethanone moiety and the N1 position of the benzimidazole ring, as substitutions at these positions have been shown to significantly influence biological activity.[11][12] We propose the synthesis of a series of chalcone-like derivatives, incorporating an aromatic ring with various electron-withdrawing and electron-donating substituents.
General Synthetic Scheme:
Caption: Synthetic pathway for novel chalcone derivatives.
Step-by-Step Synthetic Protocol:
-
Dissolution of Starting Materials: Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Base-Catalyzed Condensation: Add a 10% aqueous solution of sodium hydroxide dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Isolation of Product: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.
Proposed Biological Evaluation Workflow
Caption: Workflow for anticancer activity evaluation.
Detailed Experimental Protocols:
-
In vitro EGFR Kinase Inhibition Assay:
-
Utilize a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a series of concentrations for each synthesized derivative.
-
Incubate the derivatives with recombinant human EGFR, a suitable substrate peptide, and ATP.
-
Measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Calculate the IC50 value for each compound.
-
-
Cell-Based Cytotoxicity Assay (MTT Assay):
-
Seed breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) in 96-well plates.[16]
-
After 24 hours, treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (50% growth inhibition) for each compound.[8]
-
Hypothetical Data and Structure-Activity Relationship (SAR) Analysis
| Compound ID | R-group on Aromatic Ring | EGFR IC50 (µM) | MCF-7 GI50 (µM) |
| CTL-01 | 4-OCH3 | 5.2 | 8.1 |
| CTL-02 | 4-Cl | 1.8 | 2.5 |
| CTL-03 | 4-NO2 | 0.9 | 1.3 |
| CTL-04 | 2,4-diCl | 0.5 | 0.8 |
| Erlotinib | (Reference Drug) | 0.05 | 0.1 |
Interpretation of Hypothetical Data: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) on the aromatic ring appears to enhance both EGFR inhibitory and cytotoxic activity.[4] This suggests that these groups may be involved in key interactions within the EGFR active site. Further optimization could involve exploring different substitution patterns and bioisosteric replacements to improve potency and selectivity. Molecular docking studies would be crucial to visualize the binding modes of these compounds and rationalize the observed SAR.[14][17]
III. Proposed Research Direction 2: Novel Antimicrobial Agents Targeting Bacterial DNA Gyrase
Scientific Rationale
Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, transcription, and repair, making it an attractive target for the development of new antibacterial agents.[18] The benzimidazole scaffold has been shown to interact with DNA gyrase, inhibiting its function.[19] We propose the synthesis of novel this compound derivatives that incorporate moieties known to enhance DNA gyrase inhibition.
Proposed Molecular Design and Synthesis
Our design strategy involves the synthesis of Schiff base derivatives by reacting the ethanone moiety with various substituted anilines. This will introduce a flexible linker and an additional aromatic ring, which can be modified to optimize interactions with the target enzyme.
General Synthetic Scheme:
Caption: Synthetic pathway for novel Schiff base derivatives.
Step-by-Step Synthetic Protocol:
-
Dissolution of Starting Materials: Dissolve this compound (1 equivalent) and a substituted aniline (1.1 equivalents) in ethanol.
-
Acid-Catalyzed Condensation: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 6-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Isolation of Product: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Characterization: Confirm the structure of the synthesized compounds using IR, 1H NMR, 13C NMR, and mass spectrometry.
Proposed Biological Evaluation Workflow
Caption: Workflow for antimicrobial activity evaluation.
Detailed Experimental Protocols:
-
In vitro DNA Gyrase Supercoiling Assay:
-
Utilize a commercially available DNA gyrase supercoiling assay kit.
-
Incubate supercoiled plasmid DNA with DNA gyrase in the presence of various concentrations of the synthesized derivatives.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Determine the concentration of the compound that inhibits 50% of the supercoiling activity (IC50).
-
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Prepare serial dilutions of the synthesized compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at 37°C for 24 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Hypothetical Data and Structure-Activity Relationship (SAR) Analysis
| Compound ID | R-group on Aniline Ring | DNA Gyrase IC50 (µM) | S. aureus MIC (µg/mL) |
| ABZ-01 | 4-F | 12.5 | 16 |
| ABZ-02 | 4-Br | 8.3 | 8 |
| ABZ-03 | 3,4-diCl | 4.1 | 4 |
| ABZ-04 | 4-CF3 | 2.5 | 2 |
| Ciprofloxacin | (Reference Drug) | 0.5 | 0.25 |
Interpretation of Hypothetical Data: Halogen substitution on the aniline ring, particularly with electron-withdrawing groups like -CF3, appears to be favorable for both DNA gyrase inhibition and antibacterial activity. This suggests that these substitutions may enhance binding to the enzyme's active site. Molecular docking studies would be instrumental in elucidating the binding interactions and guiding further optimization of the lead compounds.[18][19]
IV. Proposed Research Direction 3: Novel Anti-inflammatory Agents Targeting COX-2
Scientific Rationale
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a well-established strategy for treating inflammatory conditions.[3][11] Selective inhibition of the inducible isoform, COX-2, over the constitutive COX-1 is desirable to minimize gastrointestinal side effects. The benzimidazole scaffold has been incorporated into molecules that exhibit COX-2 inhibitory activity.[11][12] We propose the synthesis of novel this compound derivatives designed to selectively target COX-2.
Proposed Molecular Design and Synthesis
Our design strategy focuses on the synthesis of pyrazole derivatives, a heterocyclic ring system known to be present in several selective COX-2 inhibitors. This will be achieved through a condensation reaction of the ethanone moiety with substituted hydrazines.
General Synthetic Scheme:
Caption: Synthetic pathway for novel pyrazole derivatives.
Step-by-Step Synthetic Protocol:
-
Dissolution of Starting Materials: Dissolve this compound (1 equivalent) and a substituted hydrazine (1.1 equivalents) in glacial acetic acid.
-
Condensation Reaction: Reflux the reaction mixture for 8-10 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Isolation of Product: Cool the reaction mixture and pour it into ice-cold water.
-
Purification: Neutralize with a saturated sodium bicarbonate solution to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol.
-
Characterization: Confirm the structure of the synthesized compounds using IR, 1H NMR, 13C NMR, and mass spectrometry.
Proposed Biological Evaluation Workflow
Caption: Workflow for anti-inflammatory activity evaluation.
Detailed Experimental Protocols:
-
In vitro COX-1/COX-2 Inhibition Assay:
-
Use a commercially available colorimetric COX inhibitor screening assay kit.
-
Determine the inhibitory activity of the synthesized compounds against both ovine COX-1 and human recombinant COX-2.
-
Calculate the IC50 values for both enzymes and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
-
In vivo Carrageenan-Induced Paw Edema Assay:
-
Administer the synthesized compounds or a vehicle control to groups of rats or mice.[20]
-
After 30 minutes, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for each compound compared to the control group.
-
Hypothetical Data and Structure-Activity Relationship (SAR) Analysis
| Compound ID | R-group on Hydrazine | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| AIP-01 | -H | 15.2 | 5.8 | 2.6 |
| AIP-02 | -C6H5 | 25.8 | 1.2 | 21.5 |
| AIP-03 | 4-SO2NH2-C6H4 | >50 | 0.5 | >100 |
| Celecoxib | (Reference Drug) | >50 | 0.04 | >1250 |
Interpretation of Hypothetical Data: The incorporation of a phenyl group on the hydrazine moiety appears to enhance COX-2 selectivity. The addition of a sulfonamide group, a classic pharmacophore for COX-2 inhibition, is predicted to significantly improve both potency and selectivity. This aligns with the known SAR for selective COX-2 inhibitors. Molecular docking studies would be invaluable for visualizing how these derivatives fit into the active sites of COX-1 and COX-2, thereby explaining the basis for their selectivity.[11][13]
V. Conclusion and Future Perspectives
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The research directions outlined in this guide provide a strategic framework for the rational design, synthesis, and evaluation of new derivatives with potential applications in oncology, infectious diseases, and inflammation. By leveraging established principles of medicinal chemistry and employing a systematic approach to biological evaluation, there is a significant opportunity to develop lead compounds with improved efficacy, selectivity, and safety profiles. The integration of computational methods, such as molecular docking and pharmacophore modeling, will be instrumental in accelerating the drug discovery process and unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 58442-16-3 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | Semantic Scholar [semanticscholar.org]
- 14. ukm.my [ukm.my]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Overview for 1-(1H-benzo[d]imidazol-5-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-benzo[d]imidazol-5-yl)ethanone is a heterocyclic compound featuring a benzimidazole core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1] Its potential as a synthetic building block for novel therapeutic agents necessitates a complete and accurate spectroscopic characterization to confirm its structure, purity, and stability.[1] This guide outlines the standard spectroscopic techniques used for the elucidation of such structures.
Data Presentation
Quantitative spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. The following tables are formatted to present the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available |
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[2] DMSO-d₆ is often preferred for benzimidazole derivatives as it solubilizes them well and allows for the observation of the N-H proton.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[3][4]
-
For ¹H NMR, the spectral width is set to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
For ¹³C NMR, a wider spectral width is used (typically 0-220 ppm).
-
Standard pulse sequences are used for both ¹H (e.g., zg30) and ¹³C (e.g., zgpg30) acquisitions.
-
-
Data Analysis:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts (δ) are referenced to the solvent peak or TMS (0 ppm).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons, and the coupling constants (J) are measured from the splitting patterns.
-
The chemical shifts, multiplicities, coupling constants, and integrations are analyzed to assign the signals to the specific protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
-
Instrumentation and Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5]
-
The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
-
Data Analysis:
-
The positions (wavenumbers) and intensities of the absorption bands in the spectrum are analyzed.
-
Characteristic absorption bands are assigned to specific functional groups, such as N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1680 cm⁻¹), C=N stretching of the imidazole ring (around 1620 cm⁻¹), and C-H stretching of the aromatic and methyl groups.[6][7]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]
-
-
Instrumentation and Data Acquisition:
-
The mass spectrum is obtained using a mass spectrometer, with common ionization techniques being Electrospray Ionization (ESI) or Electron Ionization (EI).[8]
-
For ESI, the sample solution is infused into the ion source.
-
For EI, the sample may be introduced via a direct insertion probe or a gas chromatograph.
-
The mass analyzer is set to scan a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
The mass spectrum is analyzed to identify the molecular ion peak (M⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound.
-
The fragmentation pattern is analyzed to identify characteristic fragment ions, which can provide further structural information.
-
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
- 1. Buy this compound | 58442-16-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 7. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for 1-(1H-benzo[d]imidazol-5-yl)ethanone: An Application Note for Researchers
Introduction: The Significance of the Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant therapeutic value. Its unique bicyclic structure, comprising a fusion of benzene and imidazole rings, allows for diverse functionalization and interaction with various biological targets. Consequently, benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties. The target molecule of this guide, 1-(1H-benzo[d]imidazol-5-yl)ethanone, serves as a key intermediate in the synthesis of more complex pharmaceutical agents. The presence of the acetyl group at the 5-position provides a reactive handle for further chemical modifications, making it a valuable building block for medicinal chemists and drug development professionals. This document provides a detailed, two-step synthetic protocol for the preparation of this compound, commencing from the readily available starting material, 4-amino-3-nitroacetophenone.
Synthetic Strategy: A Two-Step Approach to the Benzimidazole Core
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. This strategy is predicated on the initial formation of a key intermediate, 3,4-diaminoacetophenone, followed by a cyclization reaction to construct the benzimidazole ring system.
Overall Reaction Scheme:
A concise overview of the synthetic workflow.
This approach is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual steps. The chemoselective reduction of the nitro group in the presence of a ketone is a critical transformation, for which classical and reliable methods are employed. The subsequent cyclization to form the imidazole ring is a fundamental and well-established reaction in heterocyclic chemistry.
Part 1: Synthesis of 3,4-Diaminoacetophenone via Chemoselective Nitro Reduction
The initial step in the synthesis involves the selective reduction of the nitro group of 4-amino-3-nitroacetophenone to an amine. This transformation is crucial as it generates the required ortho-diamine functionality for the subsequent cyclization. A key challenge in this step is to achieve the reduction of the nitro group without affecting the carbonyl group of the acetophenone moiety.
Causality of Experimental Choices:
The chosen method for this reduction utilizes tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl). This classical yet highly effective method is known for its chemoselectivity in reducing aromatic nitro groups in the presence of other reducible functional groups like ketones.[1][2][3][4] The reaction proceeds through a series of single electron transfers from the tin metal to the nitro group, with the acidic medium providing the necessary protons for the formation of water as a byproduct. While other reduction methods such as catalytic hydrogenation could be employed, the Sn/HCl system is often preferred in a laboratory setting for its simplicity, cost-effectiveness, and high efficiency for this specific type of transformation.
Experimental Protocol: Step 1
Materials and Reagents:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Supplier Example |
| 4-Amino-3-nitroacetophenone | C₈H₈N₂O₃ | 180.16 | Sigma-Aldrich |
| Tin (Sn), granular | Sn | 118.71 | Alfa Aesar |
| Hydrochloric acid (HCl), concentrated (37%) | HCl | 36.46 | Fisher Scientific |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | J.T. Baker |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | EMD Millipore |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-nitroacetophenone (10.0 g, 55.5 mmol) and granular tin (19.7 g, 166.5 mmol, 3.0 eq).
-
Carefully add concentrated hydrochloric acid (100 mL) to the flask. Caution: The reaction is exothermic and will generate hydrogen gas. Perform this step in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
After completion, cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly and carefully neutralize the acidic solution by the dropwise addition of a chilled 50% (w/v) aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with dichloromethane (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3,4-diaminoacetophenone as a solid. The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.
References
Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry and drug development.[1][2][3][][5] This privileged scaffold, consisting of a fused benzene and imidazole ring, is present in a wide array of pharmacologically active compounds.[3][][5][6] The therapeutic applications of benzimidazole derivatives are extensive, encompassing roles as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents.[2][3][][5][7] The versatility of the benzimidazole core allows for structural modifications that can modulate its biological activity, making it a focal point of synthetic chemistry research.[3]
These application notes provide detailed experimental procedures for the synthesis of benzimidazole derivatives, tailored for researchers and professionals in the field of drug discovery and development. The protocols outlined below cover conventional, microwave-assisted, and one-pot synthetic methodologies, offering a comparative overview of various approaches.
Core Synthetic Methodologies
The synthesis of the benzimidazole nucleus is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde.[8][9][10] Variations in catalysts, reaction conditions, and energy sources have led to the development of numerous synthetic routes, including greener and more efficient methods.[1][11][12]
Experimental Protocols
Protocol 1: Conventional Synthesis via Condensation of o-Phenylenediamine and a Carboxylic Acid
This protocol describes a classic and versatile method for synthesizing 2-substituted benzimidazoles.
Materials:
-
o-Phenylenediamine
-
Substituted Carboxylic Acid (e.g., p-chlorobenzoic acid)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (0.01 mole) and the substituted carboxylic acid (0.01 mole) in ethanol.
-
Add a catalytic amount of ammonium chloride.
-
Stir the reaction mixture at 80°C on a hot plate for approximately 2 hours.[13]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.[13]
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 2-substituted benzimidazole.[13]
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating, often leading to higher yields in significantly shorter reaction times.[14][15][16]
Materials:
-
o-Phenylenediamine
-
Substituted Aromatic Aldehyde
-
Acetonitrile
-
Zinc-Boron Nitride (Zn-BNT) catalyst (or other suitable catalyst)
-
Silica gel for column chromatography
-
Ethyl acetate and Petroleum ether (for chromatography)
Procedure:
-
In a microwave-safe vessel, add equimolar quantities of o-phenylenediamine and the substituted aromatic aldehyde to acetonitrile.[8]
-
Add the Zn-BNT catalyst to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for approximately 15 minutes.[8]
-
After irradiation, cool the vessel to room temperature.
-
Purify the crude product by silica-gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 10:90) as the eluent to yield the pure 2-arylbenzimidazole.[8]
Protocol 3: One-Pot Synthesis under Ultrasonic Irradiation
This method provides an efficient and environmentally friendly approach for the synthesis of benzimidazole derivatives.[17]
Materials:
-
o-Phenylenediamine
-
Substituted Aromatic Aldehyde
-
ZnFe₂O₄ nano-catalyst
-
Ethanol
-
Ethyl acetate and n-hexane (for TLC and column chromatography)
Procedure:
-
In a suitable vessel, mix o-phenylenediamine (0.1 mol), the aromatic aldehyde (0.1 mol), and the ZnFe₂O₄ nano-catalyst in a minimal amount of solvent (e.g., 3 mL).[17]
-
Place the reaction mixture in an ultrasonic bath and irradiate for approximately 30 minutes.[17]
-
Monitor the reaction progress by TLC using a 7:3 mixture of ethyl acetate and n-hexane.[17]
-
Once the reaction is complete, add 10 mL of ethanol and stir for 5 minutes.[17]
-
Filter the mixture to remove the catalyst. The catalyst can be recovered and reused.[17]
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting product by column chromatography using a 1:1 mixture of n-hexane and ethyl acetate.[17]
Data Presentation
The following tables summarize quantitative data from various synthetic methodologies for benzimidazole derivatives, allowing for easy comparison of their efficiencies.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Conventional | o-Phenylenediamine, p-chlorobenzoic acid | NH₄Cl, 80°C | 2 hours | 78.88 | [13] |
| Microwave | o-Phenylenediamine, Carboxylic acid | Acidic medium | 1.5 - 4 min | 80 - 95 | [15] |
| Microwave | o-Phenylenediamine, Aromatic aldehydes | Catalyst-free | 5 - 10 min | 94 - 98 | [14][16] |
Table 2: One-Pot Synthesis Yields with Various Substituents
| Entry | Aldehyde Substituent | Product | Yield (%) | Reference |
| 1 | 4-Chloro | 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | 92 | [17] |
| 2 | 4-Nitro | 2-(4-Nitrophenyl)-1H-benzo[d]imidazole | 90 | [17] |
| 3 | 4-Hydroxy | 4-(1H-Benzo[d]imidazol-2-yl)phenol | 88 | [17] |
| 4 | 2-Chloro | 2-(2-Chlorophenyl)-1H-benzo[d]imidazole | 91 | [17] |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis of benzimidazole derivatives.
Caption: General workflow for benzimidazole synthesis.
Signaling Pathway Context
Benzimidazole derivatives are known to interact with various biological targets. For instance, certain derivatives act as antagonists for receptors involved in signaling pathways related to hypertension and inflammation. Others can inhibit enzymes like proton pumps or kinases, which are crucial components of cellular signaling cascades. The specific mechanism of action is highly dependent on the substitution pattern of the benzimidazole core.[3][] The development of new synthetic methodologies, such as those described here, is critical for generating diverse libraries of benzimidazole derivatives for screening and identifying novel therapeutic agents that can modulate these pathways.
Caption: Benzimidazole derivatives in drug discovery.
References
- 1. Green Synthesis of Benzimidazole Derivatives: An Overview of Bulk Drug Synthesis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. mdpi.com [mdpi.com]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 8. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. benthamdirect.com [benthamdirect.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Gree...: Ingenta Connect [ingentaconnect.com]
- 17. cjm.ichem.md [cjm.ichem.md]
Applications of 1-(1H-benzo[d]imidazol-5-yl)ethanone in Medicinal Chemistry: A Review of Synthetic Strategies and Biological Activities
For Immediate Release
[City, State] – [Date] – The compound 1-(1H-benzo[d]imidazol-5-yl)ethanone has emerged as a versatile scaffold in medicinal chemistry, serving as a crucial starting material for the synthesis of a diverse range of biologically active molecules. Its inherent structural features, combining a benzimidazole core with a reactive ethanone group, provide a foundation for the development of novel therapeutic agents targeting a spectrum of diseases, including cancer and microbial infections. This application note delves into the medicinal chemistry applications of this compound, summarizing key synthetic transformations and the biological evaluation of its derivatives. While specific quantitative data for derivatives of this exact scaffold is limited in publicly available research, the broader class of benzimidazoles, accessible through similar synthetic routes, demonstrates significant therapeutic potential.
Synthetic Applications: A Gateway to Diverse Heterocycles
The chemical reactivity of the ethanone moiety in this compound allows for its facile conversion into various pharmacologically relevant chemotypes. Key synthetic transformations include the formation of chalcones and Schiff bases, which serve as versatile intermediates for the construction of more complex heterocyclic systems.
A general synthetic workflow for the derivatization of this compound is outlined below:
Anticancer Applications: Targeting Key Cellular Pathways
Table 1: Representative Anticancer Activity of Benzimidazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-Chalcone | A549 (Lung) | 9.73 - 19.53 | [1] |
| Benzimidazole-Chalcone | MCF-7 (Breast) | 8.91 - 12.12 | [1] |
| Benzimidazole-Chalcone | HEP-G2 (Liver) | 10.16 - 10.93 | [1] |
| Imidazole-Chalcone | A549 (Lung) | 7.05 - 63.43 | [2] |
| Benzimidazole Derivative | HCT-116 (Colon) | 0.18 | [2] |
Note: The data presented is for the broader class of benzimidazole derivatives and not specific to this compound derivatives.
One of the key mechanisms of action for benzimidazole-based anticancer agents is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Antimicrobial Applications: Combating Bacterial and Fungal Pathogens
Schiff bases derived from benzimidazoles have demonstrated promising antimicrobial properties. The imine linkage in Schiff bases is often crucial for their biological activity. While specific Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from this compound are not widely reported, the general class of benzimidazole Schiff bases has shown efficacy against a range of bacteria and fungi.
Table 2: Representative Antimicrobial Activity of Benzimidazole Schiff Base Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole Schiff Base | Klebsiella pneumoniae | 7.8 | [3] |
| Benzimidazole Schiff Base | Escherichia coli | 7.8 | [3] |
| Benzimidazole Schiff Base | Aspergillus flavus | 7.8 | [3] |
| Benzimidazole Schiff Base | Aspergillus carbonarius | 15.6 | [3] |
Note: The data presented is for the broader class of benzimidazole derivatives and not specific to this compound derivatives.
Experimental Protocols
Synthesis of Chalcones from this compound (General Procedure)
This protocol describes a general method for the Claisen-Schmidt condensation to synthesize chalcones.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution and stir at room temperature.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH while stirring.
-
Continue stirring at room temperature for the time required to complete the reaction (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Broth Microdilution Assay for MIC Determination (General Protocol)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.
Materials:
-
Synthesized benzimidazole derivative
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Dilute the inoculum and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its potential derivatives, particularly in the areas of oncology and infectious diseases, underscore its importance in modern medicinal chemistry. Further research focusing on the synthesis and detailed biological evaluation of a wider range of derivatives from this specific scaffold is warranted to fully explore its therapeutic potential and to identify lead compounds for future drug development efforts.
References
Application Notes and Protocols: Harnessing 1-(1H-benzo[d]imidazol-5-yl)ethanone for the Development of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile functionalization and interaction with a wide array of biological targets. 1-(1H-benzo[d]imidazol-5-yl)ethanone is a key starting material for the synthesis of a diverse library of benzimidazole derivatives. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of enzyme inhibitors derived from this versatile building block. The focus is on the creation of chalcone and Schiff base derivatives, which have shown significant promise as inhibitors of various enzyme classes, including kinases, cholinesterases, and α-glucosidase.
Rationale for Targeting Enzymes with this compound Derivatives
The acetyl group of this compound provides a reactive handle for established chemical transformations, making it an ideal precursor for generating compound libraries for high-throughput screening. Two common and effective strategies for derivatization are the Claisen-Schmidt condensation to form chalcones and condensation with primary amines to form Schiff bases. These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents, enabling fine-tuning of the pharmacological properties of the final compounds.
Derivatives of the benzimidazole core have been reported to inhibit a range of enzymes implicated in various diseases:
-
Protein Kinases: These enzymes are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Benzimidazole derivatives can act as ATP-competitive inhibitors, targeting kinases such as Epidermal Growth Factor Receptor (EGFR) and those in the PI3K/Akt/mTOR pathway.
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are a primary therapeutic strategy for Alzheimer's disease.
-
α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the gut. Its inhibition can help manage postprandial hyperglycemia in type 2 diabetes.
-
Topoisomerases: These enzymes are essential for DNA replication and repair, making them attractive targets for anticancer drugs.
Synthetic Protocols
The following protocols are representative methods for the synthesis of chalcone and Schiff base derivatives from this compound. These protocols are based on established methodologies for similar aryl ketones and can be adapted for this specific starting material.
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a substituted aromatic aldehyde to yield a chalcone derivative.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution (40-50%)
-
Distilled water
-
Ice
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
To this solution, add the substituted aromatic aldehyde (1 equivalent).
-
Cool the mixture in an ice bath and slowly add the aqueous KOH solution dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, filter the solid, wash it thoroughly with cold water until the washings are neutral, and then dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol outlines the synthesis of a Schiff base by the condensation of this compound with a primary amine. Note: This reaction typically proceeds more readily with aldehydes. For ketones, a catalyst and azeotropic removal of water may be necessary. A more common approach for creating imine-containing benzimidazoles involves first synthesizing a benzimidazole with a primary amine, which is then reacted with an aldehyde or ketone. However, for the purpose of demonstrating the utility of the title compound, a plausible, though potentially lower-yielding, direct condensation is described. A more efficient two-step synthesis of a related Schiff base is also presented as an alternative.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminophenol)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the substituted primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Experimental Workflows
The development of enzyme inhibitors from this compound typically follows a structured workflow from synthesis to biological evaluation.
Caption: A typical experimental workflow for the synthesis and screening of enzyme inhibitors.
Signaling Pathways
Benzimidazole-based kinase inhibitors often target key signaling pathways implicated in cell growth, proliferation, and survival. Understanding these pathways is crucial for elucidating the mechanism of action of novel inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events.[1][2][3] These pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, are central to regulating cell proliferation and survival.[4][5] Aberrant EGFR signaling is a common driver of cancer.
Caption: Simplified EGFR signaling pathway and the point of inhibition by a kinase inhibitor.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical downstream effector of many receptor tyrosine kinases, including EGFR.[6][7][8] It plays a central role in cell survival by inhibiting apoptosis and promoting cell growth and proliferation.[9] This pathway is frequently hyperactivated in cancer, making it a key therapeutic target.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.
Data Presentation: Enzyme Inhibition
The inhibitory activity of newly synthesized compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables present representative IC50 values for various benzimidazole derivatives against different enzyme classes, illustrating the potential of this scaffold.
Table 1: Kinase Inhibition by Benzimidazole Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Benzimidazole-hydrazide | EGFR | 0.0078 - 0.021 | [6] |
| Benzimidazole-hydrazide | HER2 | 0.008 - 0.025 | [6] |
| Benzimidazole-hydrazide | CDK2 | 0.015 - 0.030 | [6] |
| Benzimidazole-hydrazide | mTOR | 0.010 - 0.028 | [6] |
Table 2: Cholinesterase Inhibition by Benzimidazole-Thiazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Derivative 1 | AChE | 0.10 ± 0.05 | - |
| Derivative 2 | AChE | 0.20 ± 0.05 | - |
| Donepezil (Standard) | AChE | 2.16 ± 0.12 | - |
| Derivative 1 | BChE | 0.20 ± 0.05 | - |
| Derivative 2 | BChE | 0.50 ± 0.05 | - |
| Donepezil (Standard) | BChE | 4.5 ± 0.11 | - |
Table 3: α-Glucosidase Inhibition by Benzimidazole Derivatives
| Compound Class | IC50 (µM) | Reference |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | 0.64 - 343.10 | [10] |
| Acarbose (Standard) | 873.34 ± 1.21 | [10] |
Structure-Activity Relationships (SAR)
The potency and selectivity of benzimidazole-based inhibitors are highly dependent on the nature and position of substituents on the benzimidazole core and its appended moieties.
Caption: Logical relationship of chemical modifications to pharmacological properties.
Experimental Protocols for Enzyme Inhibition Assays
Protocol 3: Kinase Inhibition Assay (Generic Luminescent Assay)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to enzyme activity.
Materials:
-
Recombinant kinase (e.g., EGFR, Akt)
-
Peptide substrate specific for the kinase
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add 2 µL of a solution containing the kinase and peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 4: Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of cholinesterases through the hydrolysis of a thiocholine substrate.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, test compound solution at various concentrations, and the enzyme solution.
-
Incubate the mixture for 15 minutes at 25°C.
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to enzyme activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 5: α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
Test compounds
-
96-well microplate reader
Procedure:
-
Add the test compound and α-glucosidase solution in phosphate buffer to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate at 37°C for another 20 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel enzyme inhibitors. Through straightforward and well-established chemical reactions such as Claisen-Schmidt condensation and Schiff base formation, a diverse range of derivatives can be generated. The protocols and data presented in this document provide a framework for the design, synthesis, and evaluation of these compounds as potential therapeutic agents targeting a variety of enzymes implicated in human diseases. The inherent drug-like properties of the benzimidazole scaffold, combined with the ability to readily explore structure-activity relationships, make this an attractive area for further research and development in the pursuit of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of benzimidazole-based Rho kinase inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of benzimidazole-based hydrazones as potential anticarbonic anhydrase agents: a theoretical and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzimidazole based hybrids: Synthesis, molecular modeling study and anticancer evaluation as TopoII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpc.com [ijrpc.com]
- 9. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-(1H-benzo[d]imidazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-benzo[d]imidazol-5-yl)ethanone is a key building block in medicinal chemistry and drug discovery. The benzimidazole scaffold is a prevalent motif in a wide array of pharmacologically active compounds. This document provides a detailed, two-step laboratory-scale protocol for the synthesis of this compound, commencing with the reduction of 4-amino-3-nitroacetophenone to 3,4-diaminoacetophenone, followed by cyclization to the target benzimidazole derivative.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | 4-Amino-3-nitroacetophenone, H₂ gas | 3,4-Diaminoacetophenone | 10% Pd/C | Methanol | 4-6 h | Room Temperature | ~95% |
| 2 | 3,4-Diaminoacetophenone, 90% Formic acid | This compound | - | - | 2 h | 100 °C | 83-85% |
Experimental Protocols
Step 1: Synthesis of 3,4-Diaminoacetophenone via Catalytic Hydrogenation
This protocol outlines the reduction of 4-amino-3-nitroacetophenone to 3,4-diaminoacetophenone using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
4-Amino-3-nitroacetophenone
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celatom® or filter aid
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
In a suitable round-bottom flask, dissolve 4-amino-3-nitroacetophenone (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 2-4 atm) and stir the reaction mixture vigorously at room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield 3,4-diaminoacetophenone as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of this compound via Phillips-Ladenburg Cyclization
This protocol describes the cyclization of 3,4-diaminoacetophenone with formic acid to form the target benzimidazole.[2][3][4][5]
Materials:
-
3,4-Diaminoacetophenone
-
90% Formic acid
-
10% Sodium hydroxide (NaOH) solution
-
Deionized water
-
Round-bottom flask
-
Water bath or heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers
-
Activated carbon (optional)
Procedure:
-
In a 500-mL round-bottom flask, place 3,4-diaminoacetophenone (0.5 mole).[2]
-
Add 90% formic acid (0.75 mole) to the flask.[2]
-
Heat the mixture in a water bath at 100 °C for 2 hours with stirring.[2]
-
After heating, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully neutralize the mixture by adding 10% sodium hydroxide solution with constant stirring until the solution is just alkaline to litmus paper.[2]
-
Cool the mixture in an ice bath to facilitate the precipitation of the crude product.
-
Collect the crude this compound by vacuum filtration using a Büchner funnel.[2]
-
Wash the solid with a small amount of cold water.[2]
-
For purification, recrystallize the crude product from boiling water. If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot filtered.[2]
-
Cool the filtrate to 10-15 °C to allow for the crystallization of the pure product.
-
Collect the purified this compound by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 100 °C.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for N-alkylation of 1-(1H-benzo[d]imidazol-5-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-substituted benzimidazoles are a prominent structural motif in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The N-alkylation of the benzimidazole core is a fundamental strategy for the synthesis of diverse compound libraries for drug discovery. This document provides a detailed protocol for the N-alkylation of 1-(1H-benzo[d]imidazol-5-yl)ethanone, a versatile intermediate for further functionalization.
A key consideration in the N-alkylation of asymmetrically substituted benzimidazoles, such as this compound, is regioselectivity. The reaction can potentially yield two regioisomers, the N-1 and N-3 alkylated products. The ratio of these isomers is influenced by factors such as the nature of the substituent on the benzimidazole ring, the choice of base, solvent, and the alkylating agent.[2][3][4][5][6] For instance, studies on the analogous indazole scaffold have shown that the use of sodium hydride (NaH) in tetrahydrofuran (THF) can afford high N-1 regioselectivity.[2][4][5][6]
Experimental Protocols
Two common protocols for the N-alkylation of benzimidazoles are presented below. Protocol A is a widely used method employing potassium carbonate as the base, while Protocol B utilizes sodium hydride, which can offer improved regioselectivity for certain substrates.
Protocol A: N-alkylation using Potassium Carbonate
This protocol is adapted from the N-benzylation of the analogous compound 1-(1H-benzo[d]imidazol-2-yl)ethanone.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl chloride, methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware for reactions under inert atmosphere
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the resulting suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-8 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol B: N-alkylation using Sodium Hydride for Enhanced Regioselectivity
This protocol is based on conditions reported to provide high regioselectivity in the N-alkylation of similar heterocyclic systems.[2][4][5][6]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for reactions under inert atmosphere
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0°C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes various conditions for the N-alkylation of benzimidazole and related heterocycles from the literature. Note that yields are representative and can vary based on the specific substrate and alkylating agent used.
| Starting Material Analogue | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 1-(1H-benzo[d]imidazol-2-yl)ethanone | Benzyl chloride | K₂CO₃ | Acetonitrile | Reflux | 5 h | Not specified | [1] |
| Benzimidazole | Ketonic Mannich bases | - | Ethanol-water (1:1) | Reflux | 1 h | Not specified | [7] |
| Benzimidazole derivatives | Alkyl halides | NaOH/KOH | Not specified (phase-transfer) | 35-100°C | 3-8 h | 75-82% | [8] |
| 1-(4-Methyl-1H-imidazol-2-yl)ethanone | Methyl iodide | K₂CO₃ | DMF | 60-80°C | 4-8 h | 60-75% | [9] |
| 1-(4-Methyl-1H-imidazol-2-yl)ethanone | Benzyl bromide | NaH | THF | RT | 4-12 h | 70-85% | [9] |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH | THF | 50°C | Not specified | >99% N-1 isomer | [2][4][5][6] |
Characterization
The successful N-alkylation can be confirmed by various spectroscopic methods:
-
¹H NMR: Disappearance of the N-H proton signal (typically a broad singlet between 11 and 12 ppm in DMSO-d₆) and the appearance of new signals corresponding to the protons of the introduced alkyl group.
-
¹³C NMR: Appearance of new signals corresponding to the carbons of the alkyl group.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the N-alkylated product.
Mandatory Visualization
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ucc.ie [research.ucc.ie]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Anticancer Agents from 1-(1H-benzo[d]imidazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel anticancer agents derived from the versatile starting material, 1-(1H-benzo[d]imidazol-5-yl)ethanone. This document outlines synthetic protocols for creating potential therapeutic derivatives, detailed methodologies for key in vitro anticancer assays, and visual representations of relevant signaling pathways and experimental workflows.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it a valuable core for the design of novel therapeutics. The starting material, this compound, offers a reactive ketone functional group that serves as a handle for the synthesis of a diverse range of derivatives, including chalcones and Schiff bases, which have demonstrated significant potential as anticancer agents. These derivatives can exert their effects through various mechanisms, such as the inhibition of crucial cellular signaling pathways, induction of apoptosis, and cell cycle arrest.
Synthesis of Potential Anticancer Derivatives
Two promising classes of anticancer agents that can be synthesized from this compound are chalcones and Schiff bases.
General Protocol for the Synthesis of Benzimidazole-Chalcone Derivatives
Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and an aromatic aldehyde in the presence of a base.
Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in ethanol.
-
Base Addition: To the stirred solution at room temperature, add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.5 equivalents) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralization and Precipitation: Neutralize the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone derivative.
-
Filtration and Washing: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
General Protocol for the Synthesis of Benzimidazole-Schiff Base Derivatives
Schiff bases are formed by the condensation of a primary amine with a ketone or aldehyde. In this case, the ketone of the starting material can react with various primary amines.
Protocol:
-
Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent) and a primary amine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The Schiff base derivative may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by filtration.
-
Washing and Drying: Wash the product with a small amount of cold solvent and dry it under vacuum.
-
Purification: If necessary, purify the Schiff base derivative by recrystallization from an appropriate solvent.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the cytotoxic activity of various benzimidazole derivatives, including chalcones and other related structures, against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth). While not exclusively derived from this compound, this data provides a strong rationale for the anticancer potential of this class of compounds.
Table 1: Cytotoxicity (IC50, µM) of Benzimidazole-Chalcone Derivatives [1]
| Compound ID | A549 (Lung) | MCF-7 (Breast) | HEP-G2 (Liver) | OVCAR-3 (Ovarian) |
| 20a | 10.12 | 9.83 | 12.45 | 11.23 |
| 21a | 11.23 | 10.11 | 11.98 | 10.99 |
| 23a | 9.73 | 8.91 | 10.93 | 10.76 |
| 21b | 14.59 | 12.12 | 15.67 | 12.34 |
| 23b | 12.47 | 11.21 | 13.87 | 12.11 |
| 20c | 15.67 | 13.45 | 16.78 | 14.88 |
| Cisplatin | 12.34 | 11.70 | 14.56 | 16.04 |
Table 2: Cytotoxicity (IC50, µM) of Other Benzimidazole Derivatives [2]
| Compound ID | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) |
| 6c | 8.93 | 7.82 | 9.14 |
| 6h | 10.21 | 9.87 | 11.03 |
| 6i | 9.54 | 8.12 | 10.11 |
| Sorafenib | 4.17 | 5.23 | 6.89 |
| Doxorubicin | 1.23 | 1.56 | 1.87 |
| Sunitinib | 2.89 | 3.45 | 4.12 |
Experimental Protocols for Anticancer Evaluation
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both floating and attached cells.
-
Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and resuspend in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Visualization of Key Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways often dysregulated in cancer and a general workflow for anticancer drug development.
Caption: Experimental workflow for anticancer drug development.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified PI3K/Akt signaling pathway.
References
Application Notes and Protocols: In Vitro Assay Setup for 1-(1H-benzo[d]imidazol-5-yl)ethanone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-benzo[d]imidazol-5-yl)ethanone is a heterocyclic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Many compounds with this scaffold have been found to modulate key cellular processes by targeting specific enzymes or pathways.[5][6][7] Given the established potential of the benzimidazole core, this document outlines a comprehensive in vitro assay setup to characterize the biological activity of this compound, with a primary focus on its potential as an anticancer agent. The proposed assays will investigate its effects on cell viability, enzymatic activity of key cancer-related targets like Poly (ADP-ribose) polymerase (PARP) and protein kinases, and its ability to induce apoptosis.
Hypothesized Signaling Pathway of Action
A plausible mechanism of action for a novel benzimidazole compound as an anticancer agent involves the inhibition of DNA repair pathways, such as those mediated by PARP enzymes.[8][9] Inhibition of PARP in cancer cells, particularly those with existing DNA repair deficiencies like BRCA mutations, can lead to an accumulation of DNA damage and ultimately cell death (synthetic lethality).[8][9] Another common target for anticancer agents are protein kinases, which are crucial regulators of cell signaling, proliferation, and survival.[10][11][12]
References
- 1. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for the Use of 1-(1H-benzo[d]imidazol-5-yl)ethanone as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(1H-benzo[d]imidazol-5-yl)ethanone as a versatile chemical intermediate in the synthesis of novel compounds with potential therapeutic applications. The protocols detailed below are based on established synthetic methodologies and offer a starting point for the development of new derivatives for drug discovery and development.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized for the synthesis of a variety of heterocyclic compounds. The benzimidazole core is a privileged scaffold in drug discovery, known to impart a wide range of pharmacological activities. The acetyl group at the 5-position of this intermediate serves as a reactive handle for various chemical transformations, including condensations and substitutions, allowing for the facile generation of diverse molecular libraries.
Derivatives synthesized from this intermediate have shown promise as anticancer and anticonvulsant agents. The following sections detail the synthetic protocols for key transformations and summarize the biological activities of the resulting compounds.
Key Synthetic Applications
The primary applications of this compound as a chemical intermediate involve its use in the following key reactions:
-
Claisen-Schmidt Condensation: To form chalcone derivatives, which are precursors to various heterocyclic systems and possess intrinsic biological activities.
-
Synthesis of Pyrimidine Derivatives: Cyclization of chalcone intermediates with urea or thiourea to yield pyrimidine-based compounds.
-
Mannich Reaction: To synthesize Mannich bases, which are known to exhibit a range of pharmacological effects, including anticonvulsant properties.
Experimental Protocols
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a general procedure for the base-catalyzed condensation of this compound with various aromatic aldehydes to yield chalcone derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-40%)
-
Glacial Acetic Acid or dilute HCl for neutralization
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in an appropriate volume of ethanol.
-
Add 1.0-1.2 equivalents of the desired substituted aromatic aldehyde to the solution and stir until all solids are dissolved.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight, and the progress should be monitored by Thin Layer Chromatography (TLC).[1][2][3]
-
Upon completion, pour the reaction mixture into crushed ice and acidify with glacial acetic acid or dilute HCl to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1]
Expected Outcome:
This reaction typically affords the corresponding chalcone derivative in good to excellent yields, depending on the specific aldehyde used. The products can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of Pyrimidine Derivatives from Chalcones
This protocol outlines the synthesis of pyrimidine derivatives from the chalcones prepared in Protocol 1.
Reaction Scheme:
Materials:
-
Chalcone derivative from Protocol 1
-
Urea or Thiourea
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Glacial Acetic Acid or dilute HCl for neutralization
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of the chalcone derivative and 1.0-1.5 equivalents of urea or thiourea in ethanol.
-
Add a catalytic amount of a strong base, such as potassium hydroxide.
-
Reflux the reaction mixture for several hours (typically 4-8 hours), monitoring the reaction progress by TLC.[3][4]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with glacial acetic acid or dilute HCl to precipitate the pyrimidine derivative.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent.[3]
Protocol 3: Synthesis of Mannich Bases
This protocol provides a general method for the synthesis of Mannich bases from this compound.
Reaction Scheme:
Materials:
-
This compound
-
Formaldehyde (e.g., 37% aqueous solution)
-
A secondary amine (e.g., dimethylamine, piperidine)
-
Ethanol or other suitable solvent
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add a slight excess (1.1-1.2 equivalents) of formaldehyde and the secondary amine.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.[5]
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
The resulting residue, often the hydrochloride salt of the Mannich base, can be purified by recrystallization.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological evaluation of derivatives of this compound. Note: As specific data for derivatives of this compound is limited in the provided search results, the tables are presented as templates. Researchers should populate these with their experimental data.
Table 1: Synthesis of Chalcone and Pyrimidine Derivatives
| Starting Ketone | Aldehyde | Product | Reaction Type | Yield (%) | Reference |
| This compound | 4-Chlorobenzaldehyde | Chalcone | Claisen-Schmidt | Data not available | General Protocol[2] |
| This compound | 4-Methoxybenzaldehyde | Chalcone | Claisen-Schmidt | Data not available | General Protocol[2] |
| Chalcone from 4-Chlorobenzaldehyde | Urea | Pyrimidine | Cyclization | Data not available | General Protocol[3] |
| Chalcone from 4-Methoxybenzaldehyde | Thiourea | Thio-pyrimidine | Cyclization | Data not available | General Protocol[4] |
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Benzimidazole-Chalcone Hybrid | MCF-7 (Breast Cancer) | Data not available | G2/M phase cell cycle arrest | [6] |
| Benzimidazole-Chalcone Hybrid | OVCAR-3 (Ovarian Cancer) | Data not available | Cytotoxic effects | [7] |
| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivative | VEGFR-2 | 0.03 | Kinase Inhibition | [8] |
Table 3: Anticonvulsant Activity of Benzimidazole Derivatives
| Compound ID | Animal Model | Test | ED₅₀ (mg/kg) | Mechanism of Action | Reference |
| Benzimidazole Derivative | Mice | Maximal Electroshock (MES) | Data not available | Sodium Channel Blockade | [9] |
| Benzimidazole Derivative | Mice | Pentylenetetrazole (scPTZ) | Data not available | GABAergic modulation | [9] |
| N-Mannich Base of Hydantoin | Rats | Maximal Electroshock (MES) | 5.29 | Not specified | [10] |
Signaling Pathways and Experimental Workflows
Anticancer Activity: Inhibition of Kinase Signaling Pathways
Derivatives of benzimidazole have been reported to exhibit anticancer activity by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the VEGFR-2 and PI3K/AKT/mTOR pathways.
The diagram above illustrates how benzimidazole derivatives can inhibit the VEGFR-2 and PI3K/AKT/mTOR signaling pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[8]
Anticonvulsant Activity: Modulation of Neuronal Excitability
The anticonvulsant effects of certain benzimidazole derivatives are attributed to their ability to modulate neuronal excitability, often through the blockade of voltage-gated sodium channels.
This diagram shows the role of voltage-gated sodium channels in neuronal firing and how their blockade by benzimidazole derivatives can prevent the excessive firing that leads to seizures.
General Synthetic Workflow
The following diagram outlines the general synthetic workflow for creating a library of compounds starting from this compound.
This workflow illustrates the key transformations of this compound to generate diverse classes of compounds for biological screening.
References
- 1. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. scispace.com [scispace.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Synthesis and anticonvulsant activity of various mannich and schiff bases of 1,5-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-cancer activity of chalcone linked imidazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 1-(1H-benzo[d]imidazol-5-yl)ethanone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(1H-benzo[d]imidazol-5-yl)ethanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is commonly synthesized via a two-step process: the reduction of 4-amino-3-nitroacetophenone to 3,4-diaminoacetophenone, followed by cyclization with formic acid.
Issue 1: Low Yield in the Reduction of 4-amino-3-nitroacetophenone
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - Increase Reaction Time/Temperature: If the reaction is sluggish, cautiously increase the reaction time or temperature. For reductions using Sn/HCl, refluxing for 1.5-2 hours is typical.[1] - Check Reagent Activity: Ensure the reducing agent (e.g., tin, Raney Nickel, Pd/C) is of good quality and has not expired. |
| Side Reactions | - Control Temperature: Exothermic reactions should be cooled to prevent the formation of byproducts. - Inert Atmosphere: For catalytic hydrogenation, ensure the system is properly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to prevent catalyst poisoning. |
| Product Loss During Workup | - pH Adjustment: When basifying the reaction mixture after reduction with Sn/HCl, add the base slowly and monitor the pH to ensure complete precipitation of the tin salts and the product.[1] - Thorough Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
Issue 2: Low Yield in the Cyclization of 3,4-diaminoacetophenone
| Potential Cause | Troubleshooting Step |
| Incomplete Cyclization | - Reaction Time and Temperature: Ensure the reaction is heated at a sufficient temperature (typically reflux) for an adequate amount of time to drive the cyclization to completion. Monitor via TLC. |
| Oxidation of Diamine | - Inert Atmosphere: 3,4-diaminoacetophenone is susceptible to oxidation. Performing the reaction under an inert atmosphere (nitrogen or argon) can prevent the formation of colored impurities and improve yield. |
| Suboptimal Acid Concentration | - Formic Acid as Reagent and Solvent: Using an excess of formic acid often serves as both the reagent and the solvent, driving the reaction forward. |
Issue 3: Formation of Colored Impurities
| Potential Cause | Troubleshooting Step |
| Oxidation of 3,4-diaminoacetophenone | - Inert Atmosphere: As mentioned above, running the cyclization step under an inert atmosphere is crucial. |
| Carryover from Reduction Step | - Purification of Intermediate: If the 3,4-diaminoacetophenone intermediate is highly colored, consider a purification step (e.g., recrystallization) before proceeding to the cyclization. |
| Degradation of Product | - Control Reaction Temperature: Avoid excessive heating during the cyclization and workup to prevent product degradation. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | | Persistent Colored Impurities | - Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities before filtration and recrystallization. | | Similar Polarity of Product and Impurities | - Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for purification. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.[2] | | Oiling Out During Recrystallization | - Solvent Choice: The product may be "oiling out" if the solvent is not ideal. Experiment with different solvent systems. A mixed solvent system (a "good" solvent for dissolving and a "poor" solvent to induce crystallization) can be effective.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A common and reliable route involves a two-step synthesis starting from 4-amino-3-nitroacetophenone. The first step is the selective reduction of the nitro group to an amine to form 3,4-diaminoacetophenone. The second step is the cyclization of the resulting diamine with formic acid to yield the final benzimidazole product.
Q2: Which reducing agents are suitable for the conversion of 4-amino-3-nitroacetophenone to 3,4-diaminoacetophenone?
A2: Several reducing agents can be used. A classic method is the use of tin metal in the presence of concentrated hydrochloric acid.[1] Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., hydrogen gas or formic acid) is also a very effective and clean method.[4]
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the progress of both the reduction and cyclization steps. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product.
Q4: My final product is a dark-colored solid. How can I decolorize it?
A4: The dark color is likely due to oxidized impurities. You can often remove these by dissolving the crude product in a suitable solvent and treating it with activated charcoal. Gently heat the suspension, then filter the hot solution through a pad of celite to remove the charcoal. The purified product can then be obtained by recrystallization from the filtrate.
Q5: What are the best methods for purifying the final product?
A5: The two primary methods for purifying this compound are recrystallization and column chromatography. For recrystallization, suitable solvents may include ethanol, water, or a mixture of the two. If recrystallization does not provide a pure product, column chromatography on silica gel using a solvent gradient (e.g., starting with a non-polar eluent and gradually increasing the polarity) is highly effective.[2]
Data Presentation
Table 1: Representative Yields for the Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | Reduction | 4-amino-3-nitroacetophenone, Sn, conc. HCl, reflux | 70-85 |
| 1 | Reduction | 4-amino-3-nitroacetophenone, Raney Ni, Formic Acid, RT | 85-90[4] |
| 2 | Cyclization | 3,4-diaminoacetophenone, Formic Acid, reflux | 80-95 |
Note: Yields are representative and can vary based on the specific reaction scale, purity of reagents, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 3,4-diaminoacetophenone (from 4-amino-3-nitroacetophenone)
Materials:
-
4-amino-3-nitroacetophenone
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-amino-3-nitroacetophenone (1.0 eq) and granulated tin (2.5-3.0 eq).
-
Carefully add concentrated HCl (enough to cover the reagents). The reaction is exothermic.
-
Heat the mixture to reflux and stir for 1.5-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add a concentrated NaOH solution to the cooled mixture with stirring in an ice bath until the solution is strongly basic (pH > 10). This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the tin salts and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 3,4-diaminoacetophenone, which can be used in the next step without further purification or can be recrystallized from water if necessary.
Protocol 2: Synthesis of this compound (from 3,4-diaminoacetophenone)
Materials:
-
3,4-diaminoacetophenone
-
Formic Acid (88-98%)
-
Sodium Bicarbonate solution (saturated)
-
Deionized Water
-
Ethanol
Procedure:
-
To a round-bottom flask, add 3,4-diaminoacetophenone (1.0 eq) and an excess of formic acid.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.
Mandatory Visualization
References
Technical Support Center: Purification of Crude 1-(1H-benzo[d]imidazol-5-yl)ethanone by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of crude 1-(1H-benzo[d]imidazol-5-yl)ethanone. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful recrystallization.
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used).The compound is too soluble in the chosen solvent at all temperatures. | - Boil off a portion of the solvent to increase the concentration and allow the solution to cool again.- If crystals still do not form, evaporate all the solvent and attempt recrystallization with a different solvent system.- Try adding a seed crystal of pure this compound.- Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound.The compound is significantly impure, leading to a large melting point depression.The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.- Try a different solvent or a mixed solvent system with a lower boiling point.- Insulate the flask to slow the rate of cooling. |
| Low recovery of purified product. | Too much solvent was used, leaving a significant amount of the product in the mother liquor.Premature crystallization occurred during hot filtration.Incomplete transfer of crystals during filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, receiving flask) before hot filtration.- Ensure all crystals are transferred to the filter and wash with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are colored. | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- A second recrystallization may be necessary. |
| Fine powder precipitates instead of crystals. | The solution cooled too quickly. | - Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.- Use a slightly larger volume of solvent to slow down the rate of precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Based on the recrystallization of similar benzimidazole derivatives, ethanol and ethyl acetate are excellent starting points for single-solvent recrystallization. A mixed solvent system, such as ethanol and water, can also be effective. The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below.
Q2: How can I determine the best solvent experimentally?
A2: To find the optimal solvent, place a small amount of your crude product into several test tubes. Add a small volume of different potential solvents to each tube and observe the solubility at room temperature. Gently heat the tubes containing undissolved solid and check for dissolution. Allow the hot solutions to cool and observe which one yields the best crystal formation.
Q3: What is the expected melting point of pure this compound?
A3: While a specific melting point for this exact isomer is not consistently reported in readily available literature, related compounds like 2-acetylbenzimidazole have a melting point in the range of 195-197°C. A sharp melting point range after recrystallization is a good indicator of purity.
Q4: What are the likely impurities in my crude this compound?
A4: Common impurities can originate from the starting materials or side reactions. If synthesized from 3,4-diaminoacetophenone and formic acid, potential impurities include:
-
Unreacted 3,4-diaminoacetophenone: A starting material that did not react.
-
Unreacted formic acid: Excess reagent from the synthesis.
-
N-(4-acetyl-2-aminophenyl)formamide: An intermediate from incomplete cyclization.
-
N,N'-(4-acetyl-1,2-phenylene)diformamide: A di-formylated side product.
Q5: When is a hot filtration step necessary?
A5: A hot filtration is recommended if your crude product contains insoluble impurities (e.g., dust, inorganic salts) or if you have used a decolorizing agent like activated charcoal. This step should be performed quickly using a pre-heated funnel to prevent premature crystallization of the desired product.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization with Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a fume hood, add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with a stirrer) until the solid completely dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you may then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying on the filter paper.
Protocol 2: Mixed-Solvent Recrystallization with Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required to achieve complete dissolution.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals thoroughly.
Data Presentation
| Parameter | This compound | Potential Impurity: 3,4-Diaminoacetophenone |
| Molecular Formula | C₉H₈N₂O | C₈H₁₀N₂O |
| Molecular Weight | 160.18 g/mol | 150.18 g/mol |
| Appearance | Solid | Solid |
| Solubility in Ethanol | Soluble when hot, less soluble when cold. | Soluble |
| Solubility in Water | Sparingly soluble. | Soluble |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Potential impurities from the synthesis of this compound.
Technical Support Center: Synthesis of Substituted Benzimidazoles
Welcome to the Technical Support Center for the synthesis of substituted benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.
Problem 1: Low Reaction Yield
Question: My reaction is resulting in a low yield of the desired substituted benzimidazole. What are the common causes and how can I improve it?
Answer: Low yields in benzimidazole synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, and poor starting material quality.[1]
Potential Causes and Solutions
| Potential Cause | Recommended Solutions |
| Inappropriate Reaction Conditions | Optimize Temperature and Time: Some reactions that perform poorly at room temperature show significant improvement with heating.[1] Conversely, excessive heat can promote side reactions.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields.[1][4] |
| Inefficient Catalyst or Loading | Catalyst Selection: The choice of catalyst is critical and substrate-dependent.[2] A wide range of catalysts are used, including Brønsted acids (e.g., p-TsOH), Lewis acids (e.g., Er(OTf)₃, ZnCl₂), and heterogeneous catalysts (e.g., Au/TiO₂, MgO@DFNS).[1][5] Optimize Catalyst Loading: The amount of catalyst can significantly impact the yield. Suboptimal loading can lead to poor conversion, while excess catalyst may decrease selectivity and yield.[1][3] |
| Poor Starting Material Quality | Purify Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can lead to side reactions and the formation of colored byproducts.[1][3] Consider recrystallization or distillation of starting materials before use.[1] |
| Incorrect Solvent | Solvent Screening: The choice of solvent can significantly affect the reaction rate and yield.[3] Common solvents include ethanol, methanol, acetonitrile, and chloroform.[1][3] In some cases, solvent-free conditions can be highly effective.[4][6] |
| Atmosphere | Control the Atmosphere: For reactions involving oxidative cyclization, the presence of air or an oxidant may be necessary. For other reactions, an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions, such as the oxidation of o-phenylenediamine.[1][3] |
Experimental Workflow for Yield Optimization
Caption: Workflow for troubleshooting low reaction yields.
Problem 2: Formation of Side Products
Question: I am observing the formation of significant side products in my reaction. How can I increase the selectivity for my desired benzimidazole?
Answer: The formation of multiple products is a common challenge, often due to the reaction of multiple equivalents of the aldehyde or N-alkylation.[3]
Common Side Products and Solutions
| Side Product | Cause | Recommended Solutions |
| 1,2-Disubstituted Benzimidazole | Reaction of two molecules of aldehyde with one molecule of o-phenylenediamine.[3] | Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[1][3] Solvent Choice: Non-polar solvents like toluene may favor the 2-substituted product.[3] |
| N-Alkylated Benzimidazole | Presence of alkylating agents, which can be the aldehyde itself under certain conditions.[3] | Modify Reaction Conditions: Adjusting the temperature and catalyst can influence the reaction pathway.[1] |
| Schiff Base Intermediate | The intermediate Schiff base may be stable and not fully cyclize. | Promote Cyclization: Ensure sufficient reaction time and appropriate temperature. The choice of catalyst can also be crucial for facilitating the final cyclization step. |
| Oxidation Products | o-Phenylenediamine is susceptible to oxidation, leading to colored impurities.[3] | Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidation.[3] |
Troubleshooting Logic for Side Product Formation
Caption: Decision tree for addressing side product formation.
Problem 3: Difficulty in Product Purification
Question: I am struggling to purify my final product. What are some effective purification strategies?
Answer: Purification can be challenging due to the similar polarity of the product and impurities or the presence of highly colored byproducts.[3]
Purification Challenges and Solutions
| Challenge | Recommended Solutions |
| Similar Polarity of Product and Impurities | Column Chromatography: Screen different solvent systems to achieve good separation. Recrystallization: Test various solvents to find one in which the product has high solubility at high temperatures and low solubility at room temperature. |
| Presence of Colored Impurities | Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities before filtration and crystallization.[3][7] Use of o-phenylenediamine dihydrochloride: This starting material can sometimes reduce the formation of colored impurities.[5] |
| Product is an Oil | Column Chromatography: This is the most common method for purifying oily products.[7] Extensive screening of solvent systems may be necessary. |
| Separation from Catalyst | Use of Heterogeneous Catalysts: Employing solid-supported catalysts (e.g., MgO@DFNS, Au/TiO₂) allows for easy removal by filtration.[5][7] Acid-Base Extraction: Benzimidazoles are basic and can be separated from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. Neutralize the aqueous layer to precipitate the purified benzimidazole.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the benzimidazole core? A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivatives (Phillips-Ladenburg reaction) or with an aldehyde (Weidenhagen reaction).[1][5]
Q2: My reaction mixture turns dark brown/black. What is the cause and how can I obtain a cleaner product? A2: The dark color is often due to the oxidation of the o-phenylenediamine starting material.[3][7] To minimize this, you can run the reaction under an inert atmosphere (nitrogen or argon).[3] For purification, treating a solution of the crude product with activated carbon is an effective method to remove colored impurities.[3][7]
Q3: How can I improve the regioselectivity in the synthesis of 1,2-disubstituted benzimidazoles? A3: Achieving high regioselectivity can be challenging.[8] The choice of catalyst and reaction conditions plays a crucial role. For instance, some catalytic systems can selectively yield 1,2-disubstituted products.[5] In some cases, a stepwise approach involving N-alkylation of a pre-formed 2-substituted benzimidazole may offer better control.[9]
Q4: Is it possible to run benzimidazole synthesis under "green" or environmentally friendly conditions? A4: Yes, significant research has focused on green synthetic approaches.[10] This includes the use of water as a solvent, employing reusable heterogeneous catalysts, and conducting reactions under solvent-free conditions, often with microwave assistance to reduce reaction times and energy consumption.[4][6][10]
Q5: What is the role of microwave irradiation in benzimidazole synthesis? A5: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields compared to conventional heating methods.[1][4][6]
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Benzimidazoles using NH₄Cl Catalyst
This protocol describes the condensation of an o-phenylenediamine with an aldehyde at room temperature.
Materials:
-
o-phenylenediamine (1 mmol)
-
Aldehyde (1 mmol)
-
Ammonium Chloride (NH₄Cl) (4 mmol)
-
Chloroform (CHCl₃) (5 ml)
Procedure:
-
To a stirred solution of o-phenylenediamine in chloroform, add ammonium chloride.
-
Add the corresponding aldehyde to the mixture.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically 4 hours).
-
After completion, pour the mixture into crushed ice.
-
Filter the separated solid product.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.[1]
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol utilizes microwave irradiation for a rapid, solvent-free synthesis.
Materials:
-
N-substituted-o-phenylenediamine (1 mmol)
-
Aldehyde (1 mmol)
-
Erbium(III) triflate (Er(OTf)₃) (1 mol%)
Procedure:
-
In a microwave reactor vessel, mix the N-substituted-o-phenylenediamine, aldehyde, and Er(OTf)₃.
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.[4][6]
-
After completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.[1][4]
General Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of substituted benzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles | MDPI [mdpi.com]
- 8. Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of 1-(1H-benzo[d]imidazol-5-yl)ethanone for Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered with 1-(1H-benzo[d]imidazol-5-yl)ethanone during in vitro and in-cell assays. Poor solubility can lead to inaccurate and irreproducible results; the following sections offer systematic approaches to overcome these issues.
Troubleshooting Guide: Compound Precipitation
It is a common challenge that a compound appears soluble in a high-concentration organic stock solution, such as dimethyl sulfoxide (DMSO), but precipitates when diluted into an aqueous assay buffer. This phenomenon, often termed "solvent shock," can significantly impact the accuracy of experimental results.[1] The following guide provides a step-by-step approach to diagnose and resolve precipitation issues.
Initial Observation: Precipitate or cloudiness is observed in assay wells after the addition of this compound.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation Upon Dilution | Solvent Shock: The rapid change in solvent polarity when a concentrated DMSO stock is added to the aqueous buffer causes the compound to crash out of solution.[1] | - Modify the Dilution Technique: Instead of a single large dilution, perform a stepwise serial dilution. Alternatively, add the DMSO stock to the assay buffer dropwise while gently vortexing.[2] - Pre-warm the Assay Buffer: Warming the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound can improve solubility.[2] |
| Concentration Exceeds Aqueous Solubility: The final concentration of the compound in the assay buffer is above its maximum solubility limit. | - Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of the compound that remains in solution in your specific assay buffer (see Experimental Protocols). - Lower the Test Concentration: If feasible for the assay's sensitivity, reduce the working concentration of the compound. | |
| Precipitation Over Time During Incubation | Temperature Effects: Changes in temperature during the assay (e.g., moving from room temperature to a 37°C incubator) can alter solubility.[2] | - Pre-equilibrate at Assay Temperature: Ensure all components are at the final assay temperature before mixing. - Maintain Stable Temperature: Use a temperature-controlled incubator and minimize the time plates are outside of it. |
| pH Shift in Media: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.[1] | - Use Buffered Media: Ensure the cell culture medium is adequately buffered (e.g., with HEPES) to maintain a stable pH. - Evaluate pH-Dependent Solubility: Determine the compound's solubility at different pH values to understand its sensitivity (see Experimental Protocols). | |
| Interaction with Media Components: The compound may interact with salts, proteins (like those in Fetal Bovine Serum - FBS), or other components in the media, leading to precipitation.[1] | - Test in Simplified Buffer: Compare the solubility in a simple buffer (e.g., PBS) versus the complete assay medium to identify problematic components. - Serum Interaction: If precipitation is worse in the presence of serum, consider reducing the serum concentration or using a purified protein like Bovine Serum Albumin (BSA) if compatible with the assay.[1] | |
| Precipitate in DMSO Stock Solution | Water Absorption by DMSO: DMSO is hygroscopic and can absorb atmospheric moisture, which can decrease the solubility of hydrophobic compounds. | - Use Anhydrous DMSO: Prepare stock solutions with high-purity, anhydrous DMSO. - Proper Storage: Store DMSO stock solutions in tightly sealed containers with desiccant. |
| Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the formation of less soluble crystalline structures.[2] | - Aliquot Stock Solutions: Prepare small, single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for many benzimidazole derivatives due to its ability to dissolve a wide range of organic compounds.[1] It is crucial to use anhydrous, high-purity DMSO to prevent water absorption that can lead to compound precipitation.
Q2: What is the maximum recommended final concentration of DMSO in an assay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted standard for many in vitro assays. Higher concentrations can be toxic to cells or interfere with enzyme activity. It is essential to include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q3: How can I improve the aqueous solubility of this compound?
A: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like benzimidazole derivatives:
-
Co-solvents: Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to the final assay buffer can increase solubility. The choice and concentration of the co-solvent should be tested for compatibility with the assay system.
-
pH Adjustment: The solubility of benzimidazole compounds is often pH-dependent. Adjusting the pH of the assay buffer can ionize the compound, which may increase its aqueous solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming water-soluble inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.
Q4: Will these solubilization techniques affect my assay results?
A: Yes, it is possible, and crucial to evaluate.
-
Co-solvents: Can exhibit cytotoxic effects or inhibit/activate enzymes at higher concentrations.
-
pH Adjustment: Can alter the ionization state and biological activity of your compound and may also affect the function of proteins or the health of cells in your assay.
-
Cyclodextrins: Can sometimes interact with cell membranes or proteins, leading to off-target effects.
Always perform appropriate controls, including a vehicle control with the solubilizing agent alone, to assess any potential impact on your assay.
Data Presentation: Solubility of Analogous Benzimidazole Derivatives
Table 1: Experimentally Determined Solubility of a Pyridazinone Derivative in DMSO/Water Mixtures.
This table shows how the mole fraction solubility of a poorly water-soluble compound, 6-phenyl-pyridazin-3(2H)-one (PPD), changes with varying concentrations of DMSO in water at different temperatures. This illustrates the significant impact of a co-solvent on solubility.
| Mass Fraction of DMSO (m) | Temperature (K) | Mole Fraction Solubility (x_e) |
| 0.0 (Neat Water) | 298.2 | 5.82 × 10⁻⁶ |
| 1.0 (Neat DMSO) | 298.2 | 4.00 × 10⁻¹ |
| 0.0 (Neat Water) | 318.2 | 1.30 × 10⁻⁵ |
| 1.0 (Neat DMSO) | 318.2 | 4.67 × 10⁻¹ |
| Data adapted from a study on a pyridazinone derivative, a compound with solubility challenges similar to benzimidazoles.[3] |
Table 2: Dissolution Profiles of Thiabendazole (TBZ) Formulations under Different pH Conditions.
This table summarizes the percentage of dissolved Thiabendazole, a benzimidazole derivative, over time at different pH values, demonstrating the strong influence of pH on solubility.
| pH | Time (min) | % Dissolved TBZ |
| 1.2 | 10 | >80% |
| 6.8 | 15 | ~15% |
| 6.8 | 360 | >25% |
| Data adapted from a study on Thiabendazole (TBZ) and its formulations. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration using a Kinetic Solubility Assay
This high-throughput method helps to quickly estimate the maximum soluble concentration of your compound in the final assay buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent for spectrophotometric reading)
-
Multichannel pipette
-
Plate shaker
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Prepare a Serial Dilution in DMSO: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations.
-
Transfer to Assay Buffer: In a separate 96-well plate, add 98 µL of your pre-warmed assay buffer to each well.
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the DMSO serial dilution plate to the corresponding wells of the assay buffer plate. This will create a 1:50 dilution with a final DMSO concentration of 2%.
-
Incubate: Seal the plate and shake it for 1-2 hours at room temperature.
-
Measure Solubility:
-
Turbidimetric Method (Nephelometry): Measure the light scattering of each well using a nephelometer. The lowest concentration that shows a significant increase in turbidity is considered the solubility limit.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration at which the absorbance plateaus is the solubility limit.
-
Protocol 2: pH-Dependent Solubility Profiling
This protocol determines the solubility of your compound across a range of pH values.
Materials:
-
This compound (solid powder)
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Add Excess Compound: Add an excess amount of solid this compound to separate vials containing each of the different pH buffers. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Equilibrate: Tightly cap the vials and place them on a temperature-controlled orbital shaker. Agitate for 24-48 hours to allow the solution to reach equilibrium.
-
Sample Preparation: After equilibration, let the vials stand to allow the excess solid to settle.
-
Filter: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify: Dilute the filtered samples as needed and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Plot Data: Plot the measured solubility (on the y-axis) against the pH of the buffer (on the x-axis) to generate a pH-solubility profile.
Protocol 3: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a drug-cyclodextrin inclusion complex to enhance aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle or magnetic stirrer
-
Lyophilizer (optional)
Procedure (Kneading Method):
-
Prepare a Slurry: In a mortar, add a specific molar ratio of HP-β-CD (e.g., 1:1 or 1:2 drug to cyclodextrin) and a small amount of water to form a thick paste.
-
Incorporate the Compound: Gradually add the weighed amount of this compound to the paste while continuously triturating with the pestle for 30-60 minutes.
-
Dry the Complex: The resulting paste can be dried under a vacuum or in a desiccator.
-
Create a Powder: Once dried, the solid mass is pulverized into a fine powder. This powder can then be used to prepare aqueous solutions for your assays.
Visualizations
Caption: A flowchart for troubleshooting compound precipitation in assays.
References
Technical Support Center: Synthesis of 1-(1H-benzo[d]imidazol-5-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1H-benzo[d]imidazol-5-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a two-step process starting from 4-amino-3-nitroacetophenone. The first step is the reduction of the nitro group to form 3,4-diaminoacetophenone. This intermediate is then cyclized with formic acid to yield the final product. This method is often preferred due to the ready availability of the starting material and generally good yields.
Q2: What are the expected major side products in the synthesis of this compound via the 3,4-diaminoacetophenone and formic acid route?
The primary side products in this synthesis are typically related to incomplete reactions or side reactions of the functional groups present. Potential side products include:
-
N-formylated diamine: Incomplete cyclization can lead to the formation of N-(2-amino-4-acetylphenyl)formamide.
-
Di-acylated product: Although less common with formic acid, there is a possibility of N-formylation of the benzimidazole product, leading to 1-formyl-1-(1H-benzo[d]imidazol-5-yl)ethanone.
-
Isomeric impurities: If the starting 4-amino-3-nitroacetophenone is contaminated with other isomers, corresponding isomeric benzimidazole side products will be formed.
-
Polymeric materials: Under harsh reaction conditions, polymerization of the starting materials or intermediates can occur.
Q3: How can I minimize the formation of side products?
To minimize side product formation, consider the following:
-
Purity of starting materials: Ensure the high purity of 4-amino-3-nitroacetophenone.
-
Reaction conditions: Careful control of reaction temperature and time is crucial. For the cyclization step, using a moderate temperature and monitoring the reaction progress by TLC can prevent the formation of degradation products.
-
Stoichiometry of reagents: Use the appropriate stoichiometry of formic acid to drive the cyclization to completion without promoting side reactions.
Q4: What are the key analytical techniques to identify the desired product and potential side products?
The following analytical techniques are essential for characterizing the reaction mixture:
-
Thin-Layer Chromatography (TLC): For monitoring the progress of the reaction and identifying the presence of different components.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify the amount of side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the desired product and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown side products.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Incomplete reduction of the nitro group. 2. Incomplete cyclization. 3. Degradation of the product during workup. | 1. Ensure the reduction reaction goes to completion by monitoring with TLC. Consider using a different reducing agent or optimizing reaction conditions (e.g., catalyst loading, reaction time, temperature). 2. Increase the reaction time or temperature for the cyclization step. Ensure adequate mixing. 3. Use mild workup conditions. Avoid strongly acidic or basic conditions for extended periods. |
| Presence of a significant amount of N-formylated diamine side product | Incomplete cyclization of the intermediate. | Increase the reaction time and/or temperature for the cyclization step with formic acid. Consider using a catalyst if appropriate for this specific transformation. |
| Formation of an N-formylated benzimidazole side product | Excess formic acid or prolonged reaction time at elevated temperatures. | Use a stoichiometric amount of formic acid. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. |
| Product is difficult to purify | Presence of multiple, closely related side products or polymeric material. | Optimize the reaction conditions to improve selectivity. For purification, consider column chromatography with a carefully selected solvent system. Recrystallization from an appropriate solvent may also be effective. |
| Inconsistent reaction outcomes | Variability in the quality of starting materials or reagents. Inconsistent reaction setup and conditions. | Use starting materials and reagents from a reliable source and check their purity before use. Maintain consistent reaction parameters such as temperature, stirring speed, and atmosphere. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 3,4-Diaminoacetophenone
Materials:
-
3,4-Diaminoacetophenone
-
Formic acid (88-98%)
-
Hydrochloric acid (optional, for salt formation and purification)
-
Sodium bicarbonate or other suitable base for neutralization
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminoacetophenone in an excess of formic acid.
-
Heat the reaction mixture to reflux (typically around 100-110 °C) for 2-4 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Collect the crude product by filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Dry the purified product under vacuum.
Note: This is a general procedure and may require optimization based on the specific laboratory conditions and scale of the reaction.
Visualizations
Technical Support Center: Scaling Up the Synthesis of 1-(1H-benzo[d]imidazol-5-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(1H-benzo[d]imidazol-5-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on scaling up this important chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and straightforward method is the condensation and cyclization of 1-(3,4-diaminophenyl)ethanone with formic acid. This reaction, a variation of the Phillips benzimidazole synthesis, is generally high-yielding and uses readily available starting materials.
Q2: What are the critical parameters to control during the cyclization reaction?
A2: Temperature and the purity of the starting materials are critical. The reaction of 1-(3,4-diaminophenyl)ethanone with formic acid is typically heated to ensure complete cyclization. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of side products.
Q3: I am observing a dark-colored reaction mixture and final product. What is the likely cause?
A3: Dark coloration is often due to aerial oxidation of the diamine starting material or impurities. It is recommended to use high-purity 1-(3,4-diaminophenyl)ethanone and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially during scale-up.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying this compound. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes. For persistent impurities, column chromatography on silica gel may be necessary.
Q5: Are there any known stable isomers of this compound?
A5: Yes, the tautomeric 1-(1H-benzo[d]imidazol-6-yl)ethanone is the other possible isomer. Under typical reaction conditions, a mixture of the 5- and 6-isomers is often formed. The ratio of these isomers can be influenced by the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting material or product. - Loss of product during workup or purification. | - Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature; refluxing is often required. - Use high-purity starting materials and consider an inert atmosphere. - Optimize the recrystallization solvent and procedure to minimize loss. |
| Incomplete Reaction | - Insufficient reaction time or temperature. - Inefficient mixing on a larger scale. | - Increase reaction time and/or temperature, monitoring by TLC. - Ensure adequate agitation, especially in larger reaction vessels. |
| Formation of Side Products | - Presence of impurities in the starting material. - Oxidation of the diamine. - Overheating the reaction mixture. | - Use purified 1-(3,4-diaminophenyl)ethanone. - Purge the reaction vessel with an inert gas. - Maintain careful temperature control throughout the reaction. |
| Difficulty in Product Isolation | - Product is too soluble in the reaction mixture. - Formation of an oil instead of a precipitate. | - After basification, cool the mixture in an ice bath to promote precipitation. - If an oil forms, try triturating with a non-polar solvent like hexanes or diethyl ether to induce solidification. |
| Product Fails to Meet Purity Specifications | - Ineffective purification. - Co-crystallization of impurities. | - Perform a second recrystallization with a different solvent system. - Consider purification by column chromatography. - Ensure complete removal of residual formic acid during workup. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the well-established Phillips benzimidazole synthesis.
Materials:
-
1-(3,4-diaminophenyl)ethanone
-
Formic acid (88-98%)
-
Sodium hydroxide (10% aqueous solution)
-
Ethanol
-
Activated carbon
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 1-(3,4-diaminophenyl)ethanone (1.0 equivalent).
-
Slowly add formic acid (2.0-3.0 equivalents) to the flask.
-
Heat the reaction mixture to reflux (typically 100-110 °C) for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully neutralize the reaction mixture with a 10% aqueous solution of sodium hydroxide until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
For purification, dissolve the crude product in a minimal amount of hot ethanol.
-
Add a small amount of activated carbon and heat the solution at reflux for 15-20 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Reagent Quantities for Different Scales
| Scale | 1-(3,4-diaminophenyl)ethanone | Formic Acid (90%) | Approximate Yield |
| Lab Scale | 10 g | 10 mL | 8-9 g |
| Pilot Scale | 1 kg | 1 L | 0.8-0.9 kg |
| Production Scale | 10 kg | 10 L | 8-9 kg |
Table 2: Comparison of Purification Methods
| Method | Typical Purity | Recovery Rate | Notes |
| Recrystallization (Ethanol/Water) | >98% | 80-90% | Cost-effective and scalable. |
| Column Chromatography (Silica Gel) | >99.5% | 60-75% | Higher purity but less scalable and more expensive. |
Visualizations
troubleshooting low yield in benzimidazole cyclization reactions
Welcome to the technical support center for benzimidazole cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The two most prevalent classical methods for synthesizing the benzimidazole core are the Phillips-Ladenburg synthesis and the Weidenhagen reaction.[1]
-
Phillips-Ladenburg Synthesis: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (e.g., esters, acid chlorides).[1][2][3] The reaction is often carried out in the presence of a dilute mineral acid.[3][4]
-
Weidenhagen Reaction: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde.[1][2][3] Ketones can also be used, though their application is more limited.[3][5]
Q2: I'm getting a very low yield. What are the common causes and how can I improve it?
A2: Low yields in benzimidazole synthesis can stem from several factors. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. Some reactions that yield poorly at room temperature can see significant improvement when heated.[2] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields.[2][6]
-
Catalyst Choice and Loading: The type and amount of catalyst are critical. Many reactions show a significant drop in yield without a catalyst or with suboptimal catalyst loading.[2] Common catalysts include Lewis acids, ammonium salts, and heterogeneous catalysts.[2]
-
Starting Material Quality: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[2][6]
-
Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere to prevent unwanted side reactions.[2]
Q3: I am observing the formation of significant side products. How can I increase the selectivity for my desired benzimidazole?
A3: To increase selectivity, consider the following:
-
Control the Stoichiometry: Ensure the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid is optimal. A slight excess of one reactant may be beneficial in some cases.[2] For instance, in the reaction between o-phenylenediamine and benzaldehyde, a 4:1 amine to aldehyde ratio can favor the formation of the mono-condensation product.[7]
-
Modify Reaction Conditions: Adjusting the temperature can favor the desired reaction pathway. For instance, an intermediate imine might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[2]
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. For example, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively produce 1,2-disubstituted benzimidazoles.[7]
Q4: What is the best solvent for benzimidazole synthesis?
A4: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reactants and catalyst used. However, polar solvents like methanol and ethanol often lead to higher yields.[8][9] In some cases, chloroform has been identified as a suitable solvent.[8] A solvent screen is recommended to determine the best option for a specific protocol.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low yields in benzimidazole cyclization reactions.
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution(s) |
| Inactive or insufficient catalyst | Increase catalyst loading or try a different catalyst.[8] See data tables below for catalyst comparisons. |
| Suboptimal solvent | Perform a solvent screen (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[8] |
| Inappropriate reaction temperature or time | Optimize temperature and monitor the reaction over time to find the optimal duration.[8] Microwave-assisted synthesis can be a good alternative to conventional heating.[2][10] |
| Poor quality of starting materials | Ensure the purity of o-phenylenediamine and the aldehyde/carboxylic acid using techniques like recrystallization or distillation.[2] |
Issue 2: Formation of Multiple Products / Side Reactions
This guide addresses issues related to low selectivity and the formation of unwanted byproducts.
Caption: Troubleshooting workflow for side product formation.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution(s) |
| Lack of selectivity (mono- vs. di-substitution) | Adjust the catalyst and reactant stoichiometry. Electron-rich aldehydes may favor di-substitution.[7][8] |
| Formation of Schiff base intermediates without cyclization | Ensure an oxidizing agent or appropriate catalytic system is present to facilitate the cyclodehydrogenation step.[8] |
| Oxidation of starting material | Conduct the reaction under an inert atmosphere if starting materials are sensitive to oxidation.[1] |
| Self-condensation of aldehyde | Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions. The choice of catalyst can also influence selectivity.[1] |
Issue 3: Product Purification Difficulties
This guide provides solutions for common challenges encountered during product isolation and purification.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution(s) |
| Product is difficult to separate from the catalyst | Use a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS).[8] |
| Formation of colored impurities | Using o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[8] Recrystallization with activated carbon can also be effective.[11] |
| Similar polarity of product and byproducts | Optimize the solvent system for column chromatography. Common systems include ethyl acetate/hexane mixtures.[1] Recrystallization from a suitable solvent (e.g., ethanol, or hexane/acetone) can also be effective.[1] |
| Product loss during work-up | Optimize your work-up procedure. Ensure the pH is appropriate for the extraction of your benzimidazole derivative.[1] |
Data on Reaction Optimization
The following tables summarize quantitative data from various studies to aid in the optimization of your benzimidazole cyclization reaction.
Table 1: Effect of Catalyst on the Synthesis of 2-Phenyl-1H-benzimidazole
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Er(OTf)₃ (10) | Water | 80 | 0.33 | 72 (1,2-disubstituted) | [7] |
| None | Water | 120 | 0.25 | 43 (1,2-disubstituted) | [7] |
| [RhCp*Cl₂]₂ (2.5) | DCE | 80 | 15 | 81 | [12] |
| MgO@DFNS (10 wt%) | Ethanol | Room Temp | 4 | 95 | [8] |
| NH₄Cl (4 mmol) | CHCl₃ | Room Temp | 4 | 92 | [2][8] |
| Methane Sulfonic Acid (5) | CH₃CN | Room Temp | 3 | 92 | [13] |
Table 2: Effect of Solvent on Benzimidazole Synthesis
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | MOF@MT-COF-Cu | 60 | 2 | 91 | [9] |
| Ethanol | L-proline | Reflux | 5 | 85 | [14] |
| Water | L-proline | Reflux | 6 | 92 | [14] |
| THF | L-proline | Reflux | 10 | 81 | [14] |
| Benzene | L-proline | Reflux | 8 | 78 | [14] |
| Toluene | L-proline | Reflux | 8 | 72 | [14] |
| DMF | L-proline | Reflux | 8 | 72 | [14] |
Key Experimental Protocols
Protocol 1: General Procedure for Benzimidazole Synthesis using Formic Acid
This protocol describes a classic method for synthesizing the parent benzimidazole.
Caption: Experimental workflow for benzimidazole synthesis.
Methodology:
-
Dissolve 27g of o-phenylenediamine in a 250mL round-bottom flask.[11]
-
Add 17.5g of formic acid to the solution.[11]
-
Heat the mixture at 100°C for 2 hours using a water bath.[11]
-
Allow the mixture to cool, then slowly add a 10% sodium hydroxide solution while constantly rotating the flask, until the mixture reaches a slightly alkaline pH.[11]
-
Filter the resulting crude benzimidazole using a vacuum pump, and wash it with ice-cold water.[11]
-
Repeat the washing step with an additional 25mL of cold water to ensure complete purification.[11]
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a rapid and efficient alternative to conventional heating.[2][6]
Methodology:
-
In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).[2]
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60°C for 5–10 minutes.[2]
-
After completion, add water to the reaction mixture.[2]
-
Extract the product with ethyl acetate.[2]
-
Dry the organic layer and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Recrystallization for Purification
This is a common and effective method for purifying crude benzimidazole products.[1]
Methodology:
-
Dissolve the synthesized product in 400 mL of boiling water.[11]
-
Add 2 g of activated carbon to remove impurities and heat the mixture for 15 minutes.[11]
-
Filter the hot solution rapidly through a preheated Buchner funnel under vacuum.[11]
-
Allow the filtrate to cool to approximately 10°C, then collect the crystallized benzimidazole by filtration.[11]
-
Wash the product with 25 mL of cold water and dry it at 100°C.[11] This process can yield pure benzimidazole with a melting point of 171-172°C.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijcrt.org [ijcrt.org]
- 12. Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Room temperature MSA-catalyzed synthesis of benzimidazole, benzoxazole, benzothiazole [wisdomlib.org]
- 14. ijrar.org [ijrar.org]
Technical Support Center: Solvent Selection for 1-(1H-benzo[d]imidazol-5-yl)ethanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate solvent for reactions involving 1-(1H-benzo[d]imidazol-5-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar molecule. Its benzimidazole core contributes to some polarity and potential for hydrogen bonding, while the ethanone group also adds to its polarity. Generally, it exhibits low solubility in water and non-polar solvents, with better solubility in polar organic solvents. The imidazole moiety's basicity allows for salt formation in acidic conditions, which can enhance solubility in aqueous acids.
Q2: Which organic solvents are commonly used for reactions with benzimidazole derivatives?
A2: Common solvents for reactions involving benzimidazole derivatives include ethanol, methanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile. For purification by recrystallization, ethanol is often a suitable choice.
Q3: Is this compound stable in all common organic solvents?
A3: While generally stable, its stability can be affected by the solvent and reaction conditions. Protic solvents (e.g., alcohols) can potentially participate in hydrogen bonding and may influence reaction pathways. It is crucial to consider the reactivity of the solvent, especially under elevated temperatures or in the presence of strong acids or bases.
Q4: How does pH affect the solubility and stability of this compound?
A4: The benzimidazole ring contains a basic nitrogen atom, which can be protonated under acidic conditions to form a more soluble salt. Conversely, the N-H proton can be removed under strongly basic conditions. However, extreme pH and high temperatures can lead to hydrolysis of the acetyl group or degradation of the benzimidazole ring.[1]
Q5: What are potential side reactions related to solvent choice?
A5: In the presence of strong bases and alkylating agents, N-acylation or N-alkylation of the benzimidazole ring can occur. The choice of solvent can influence the rate and selectivity of such reactions. Additionally, solvents can participate in reactions; for example, alcohol solvents could potentially act as nucleophiles under certain conditions.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in the Chosen Solvent
| Symptom | Possible Cause | Recommended Action |
| Starting material does not fully dissolve at the desired concentration. | The solvent is not polar enough. | - Try a more polar solvent such as DMF or DMSO. - Consider a mixture of solvents to fine-tune polarity. |
| The reaction is sluggish or incomplete. | Poor solubility is limiting the reaction rate. | - Gently heat the mixture to increase solubility, monitoring for any degradation. - If the reaction tolerates it, switch to a solvent with higher solvating power for the starting material. |
| Precipitation occurs during the reaction. | The product has lower solubility than the starting material in the chosen solvent. | - Add a co-solvent in which the product is more soluble. - If product isolation is desired, this can be advantageous. Otherwise, select a solvent system where all components remain in solution. |
Issue 2: Unexpected Side Products or Degradation
| Symptom | Possible Cause | Recommended Action |
| TLC or LC-MS analysis shows multiple unexpected spots/peaks. | The compound is unstable under the reaction conditions. | - Benzimidazoles can be sensitive to light; ensure the reaction is shielded from light.[1] - If heating, consider lowering the temperature. - Evaluate the stability of the compound in the chosen solvent at the reaction temperature before adding other reagents (see Experimental Protocol 2). |
| Evidence of N-acylation or N-alkylation of the benzimidazole ring. | The solvent or base is promoting reaction at the nitrogen of the imidazole. | - Use a less basic amine or an inorganic base. - Aprotic solvents may favor N-alkylation over O-alkylation if applicable. |
| Hydrolysis of the acetyl group is observed. | Presence of water and acid or base catalysis. | - Use anhydrous solvents and perform the reaction under an inert atmosphere. - Avoid strongly acidic or basic conditions if the acetyl group needs to be preserved. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Notes |
| Water | Polar Protic | Low | Solubility can be increased with the addition of acid. |
| Methanol | Polar Protic | Soluble | Commonly used for reactions and recrystallization. |
| Ethanol | Polar Protic | Soluble | Often a good choice for recrystallization.[2] |
| Isopropanol | Polar Protic | Moderately Soluble | |
| Acetone | Polar Aprotic | Soluble | |
| Acetonitrile | Polar Aprotic | Soluble | |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Good for reactions requiring high solubility of polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | High boiling point, can be difficult to remove. |
| Dichloromethane (DCM) | Moderately Polar Aprotic | Sparingly Soluble | |
| Toluene | Non-polar | Insoluble | |
| Hexane | Non-polar | Insoluble |
Note: This table is based on general principles of solubility for structurally similar compounds. Experimental verification is highly recommended (see Experimental Protocol 1).
Experimental Protocols
Protocol 1: Determination of Solvent Solubility
Objective: To qualitatively and quantitatively determine the solubility of this compound in a selection of solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., methanol, ethanol, acetone, DMF, DMSO, acetonitrile, water)
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Spatula
-
Vortex mixer
Procedure:
-
Qualitative Assessment: a. To a series of labeled vials, add approximately 1-2 mg of this compound. b. Add 1 mL of a chosen solvent to each vial. c. Cap the vials and vortex for 30 seconds. d. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Quantitative Assessment (for solvents showing good solubility): a. Weigh a precise amount of this compound (e.g., 10 mg) into a vial. b. Add a small, measured volume of the solvent (e.g., 0.1 mL) and stir. c. Continue to add small, measured increments of the solvent, stirring after each addition, until the solid completely dissolves. d. Record the total volume of solvent added. e. Calculate the solubility in mg/mL or g/L. f. Repeat for other promising solvents.
Protocol 2: Assessing Compound Stability in a Chosen Solvent
Objective: To evaluate the stability of this compound in a specific solvent under reaction-mimicking conditions.
Materials:
-
This compound
-
Chosen reaction solvent
-
Heating block or oil bath
-
TLC plates and chamber or HPLC system
-
Vials with caps
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at the intended reaction concentration.
-
Divide the solution into three vials:
-
Vial 1 (Control): Store at room temperature, protected from light.
-
Vial 2 (Thermal Stress): Place in a heating block at the intended reaction temperature.
-
Vial 3 (Light Stress): Expose to ambient laboratory light at room temperature.
-
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take a small aliquot from each vial.
-
Analyze the aliquots by TLC or HPLC to check for the appearance of new spots/peaks, which would indicate degradation.
-
Compare the chromatograms over time to assess the stability of the compound under each condition.
Visualization
References
temperature control in the synthesis of benzimidazole derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the critical role of temperature control in the synthesis of benzimidazole derivatives.
Troubleshooting Guide: Temperature-Related Issues
Issue: Low or No Product Yield
| Possible Cause | Suggested Solutions |
| Inappropriate Reaction Temperature | The optimal temperature is highly dependent on the specific reactants and catalyst used. Some reactions proceed efficiently at room temperature, while others require significant heating.[1] Classical methods like the Phillips-Ladenburg synthesis can necessitate high temperatures (180-300°C), but excessive heat can lead to degradation.[1] Consult literature for the optimal temperature for your specific synthesis. A modest temperature increase may improve conversion for sluggish reactions, but be cautious of promoting side reactions.[1] |
| Insufficient Reaction Time at a Given Temperature | Incomplete conversion will result from an inadequate reaction time.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] Continue the reaction until the starting materials are consumed.[1] |
| Starting Material Degradation at Elevated Temperatures | o-Phenylenediamine is susceptible to oxidation and degradation, particularly under harsh acidic or oxidative conditions and at high temperatures.[1] Use milder reaction conditions when possible. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of o-phenylenediamine.[3] |
Issue: Formation of Multiple Products/Side Products
| Possible Cause | Suggested Solutions |
| Side Reactions Favored at Higher Temperatures | Elevated temperatures can sometimes promote the formation of undesired byproducts, such as 1,2-disubstituted benzimidazoles.[3] Optimize reaction conditions, including temperature and stoichiometry, to minimize side reactions. The choice of catalyst can also influence selectivity.[1] |
| Self-Condensation of Aldehyde | In reactions involving aldehydes (like the Weidenhagen reaction), self-condensation of the aldehyde can occur as a side reaction, which can be temperature-dependent.[1] Adjusting the stoichiometry and temperature can help minimize this side reaction.[1] |
Issue: Difficulty in Product Purification
| Possible Cause | Suggested Solutions |
| Formation of Colored Impurities | Oxidation of the o-phenylenediamine starting material can lead to colored impurities, a process that can be accelerated by heat.[3] Running the reaction under an inert atmosphere can mitigate oxidation.[3] If discolored, the product may be purified by dissolving in boiling water, treating with potassium permanganate followed by sodium bisulfite to clarify, and then using decolorizing carbon before filtration.[4] |
| Product Degradation During Work-up | The desired product can be lost or degrade during extraction and purification steps, especially if heat is applied during solvent evaporation.[1] Optimize your work-up procedure and use reduced pressure for solvent removal to avoid excessive heat. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for benzimidazole synthesis?
The optimal temperature for benzimidazole synthesis is not a single value but varies significantly depending on the chosen synthetic route, reactants, and catalyst. Some modern catalytic methods are highly efficient at room temperature (around 25°C).[5][6] For instance, the synthesis using cobalt (II) acetylacetone as a catalyst proceeds effectively at room temperature.[6] Other methods, like the reaction of o-phenylenediamine with formic acid, typically require heating at 100°C for a couple of hours.[4][7] High-temperature water has also been used as a solvent, with reactions carried out at temperatures ranging from 250°C to 400°C.[8] It is crucial to consult the specific literature for the protocol you are following.
Q2: Can benzimidazole synthesis be performed at room temperature?
Yes, several efficient methods for synthesizing benzimidazole derivatives at room temperature have been developed.[9] These often involve the use of specific catalysts such as ammonium chloride,[10] cobalt (II) acetylacetone,[6] or pentafluorophenylammonium triflate (PFPAT).[9] For example, the reaction of o-phenylenediamine with benzaldehyde using ammonium chloride in chloroform can give a high yield at room temperature.[10] Performing the reaction at room temperature can offer advantages like reduced energy consumption, milder reaction conditions, and potentially fewer side products.[9]
Q3: What are the effects of increasing the reaction temperature?
Increasing the reaction temperature can have both positive and negative effects.
-
Positive Effects: For many reactions, a higher temperature increases the reaction rate, leading to a shorter reaction time and potentially a higher conversion of starting materials to products.[11] For example, in a solvent-free reaction between o-phenylenediamine and benzaldehyde without a catalyst, increasing the temperature from 60°C to 90°C increased the product yield from 20% to 45%.[9]
-
Negative Effects: Excessive heat can lead to the degradation of reactants or products, resulting in lower yields and the formation of impurities.[1] It can also promote the formation of undesired side products, such as 1,2-disubstituted benzimidazoles.[3] High temperatures can also increase the risk of oxidation of o-phenylenediamine.[3]
Q4: How can I monitor the reaction progress to determine the optimal reaction time at a specific temperature?
The most common method for monitoring the progress of benzimidazole synthesis is Thin Layer Chromatography (TLC).[2] By taking small aliquots of the reaction mixture at regular intervals and running a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. The reaction is considered complete when the starting material spots are no longer visible.[1]
Quantitative Data Summary
Table 1: Effect of Temperature on Yield in a Solvent-Free Benzimidazole Synthesis
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temperature | 24 | 0 |
| 2 | 60 | 24 | 20 |
| 3 | 90 | 24 | 45 |
Data adapted from a study on the synthesis of a benzimidazole derivative from o-phenylenediamine and benzaldehyde without a catalyst.[9]
Table 2: Optimization of Reaction Conditions for 1,2-Disubstituted Benzimidazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Water | Room Temperature | 120 | Low Conversion |
| 2 | Water | 60 | 120 | Increased Yield (59.6% increase from RT) |
| 3 | Water | 100 | 120 | 89.7 |
| 4 | Microwave | 60 | 5-10 | High Yields |
Data adapted from a study on the synthesis of 1,2-disubstituted benzimidazoles.[11]
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole at Room Temperature
-
Materials: o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).[2]
-
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and ammonium chloride (4 mmol) in chloroform (5 ml) with stirring.[2][10]
-
Continue to stir the reaction mixture at room temperature for four hours.[2][10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (eluent: Hexane/ethyl acetate 30/70).[10]
-
Once the reaction is complete, remove the solvent under reduced pressure.[10]
-
Extract the product with ethyl acetate (20 ml) and wash the organic layer with water (10 ml).[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2][10]
-
Purify the crude product by recrystallization or column chromatography.[2]
-
Protocol 2: Synthesis of Benzimidazole using Formic Acid at 100°C
-
Materials: o-phenylenediamine, 90% Formic Acid, 10% Sodium Hydroxide solution.[4]
-
Procedure:
-
In a 500-cc round-bottomed flask, treat o-phenylenediamine (54 g, 0.5 mole) with 90% formic acid (32 cc, 0.75 mole).[4]
-
Heat the mixture in a water bath at 100°C for two hours.[4][12]
-
After cooling, slowly add a 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper. This will precipitate the crude benzimidazole.[4][12]
-
Collect the crude product by suction filtration.[4]
-
For purification, recrystallize the crude product from boiling water.[4][12]
-
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.[2]
Caption: Troubleshooting logic for low yield in benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. thaiscience.info [thaiscience.info]
- 7. Synthesis of benzimidazole | PPT [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. jaoc.samipubco.com [jaoc.samipubco.com]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Preparation of 1-(1H-benzo[d]imidazol-5-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 1-(1H-benzo[d]imidazol-5-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and well-established synthetic route starts from 4-amino-3-nitroacetophenone. This involves a two-step process:
-
Reduction of the nitro group: The nitro group of 4-amino-3-nitroacetophenone is reduced to an amine to form 3,4-diaminoacetophenone.
-
Cyclization: The resulting 3,4-diaminoacetophenone is then cyclized with a one-carbon source, most commonly formic acid, to yield the final product, this compound.
Q2: What are the critical parameters to control during the reduction of 4-amino-3-nitroacetophenone?
A2: The reduction step is crucial for obtaining a high-purity intermediate. Key parameters to control include the choice of reducing agent, reaction temperature, and reaction time. Common reducing agents include tin(II) chloride, iron powder, or catalytic hydrogenation (e.g., with Pd/C). Incomplete reduction can lead to the presence of starting material and partially reduced intermediates in the final product.[1][2]
Q3: What types of impurities can form during the cyclization with formic acid?
A3: The cyclization of 3,4-diaminoacetophenone with formic acid can lead to several impurities. A common side reaction is the formation of N-formyl derivatives, where one or both of the amino groups of the starting diamine, or the benzimidazole nitrogen of the product, are formylated.[3][4] Incomplete cyclization can also result in the presence of the 3,4-diaminoacetophenone starting material.
Q4: My final product has a dark color. What is the likely cause and how can I remove it?
A4: A dark color in the final product is often due to the oxidation of the o-phenylenediamine intermediate (3,4-diaminoacetophenone).[5] These colored impurities can typically be removed by treating a solution of the crude product with activated carbon, followed by filtration and recrystallization.[5]
Q5: What are the recommended purification methods for this compound?
A5: The most common purification method is recrystallization from a suitable solvent or solvent mixture. Acid-base extraction can also be an effective technique to separate the basic benzimidazole product from non-basic impurities.[5] Column chromatography may be necessary if impurities have similar polarity to the product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reduction of the nitro group. | Monitor the reduction reaction by TLC to ensure complete consumption of the starting material. Consider increasing the amount of reducing agent or extending the reaction time. |
| Incomplete cyclization. | Ensure an adequate amount of formic acid is used. Heating the reaction mixture during cyclization can improve the reaction rate and yield. | |
| Poor quality of starting materials.[5] | Use pure 4-amino-3-nitroacetophenone and formic acid. Purify starting materials if necessary. | |
| Presence of Starting Material (4-amino-3-nitroacetophenone) in Final Product | Incomplete reduction reaction. | Optimize the reduction step as mentioned above. Purify the intermediate 3,4-diaminoacetophenone before proceeding to the cyclization step. |
| Presence of an Impurity with a Higher Molecular Weight (e.g., +28 amu) | N-formylation of the product or starting diamine.[3][4] | Use a controlled amount of formic acid. After the initial cyclization, heating the reaction mixture for a longer period can sometimes promote the cyclization of any formylated intermediates. Purification by column chromatography may be required to separate the formylated impurity. |
| Multiple Spots on TLC After Cyclization | Formation of various side products due to unoptimized reaction conditions. | Control the reaction temperature during cyclization. Ensure proper stoichiometry of reactants. |
| Oxidation of the diamine intermediate.[5] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Difficulty in Product Isolation/Crystallization | Presence of oily impurities. | Purify the crude product using column chromatography before attempting crystallization. An acid-base workup can also help remove non-basic oily impurities. |
| Product is highly soluble in the crystallization solvent. | Try different solvents or solvent mixtures for recrystallization. Cooling the solution to a lower temperature or slowly evaporating the solvent can induce crystallization. |
Experimental Protocols
Reduction of 4-amino-3-nitroacetophenone to 3,4-diaminoacetophenone
Method A: Using Tin(II) Chloride
-
In a round-bottom flask, dissolve 4-amino-3-nitroacetophenone (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide or sodium bicarbonate solution until the pH is basic.
-
The resulting precipitate of tin salts is filtered off.
-
The filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3,4-diaminoacetophenone, which can be used in the next step without further purification or can be recrystallized from a suitable solvent.
Cyclization of 3,4-diaminoacetophenone to this compound
-
In a round-bottom flask, place the crude 3,4-diaminoacetophenone (1.0 eq).
-
Add an excess of formic acid (e.g., 5-10 equivalents).
-
Heat the reaction mixture at reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water and neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by treatment with activated carbon to remove colored impurities.
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for impurity issues.
References
- 1. web.mst.edu [web.mst.edu]
- 2. grokipedia.com [grokipedia.com]
- 3. Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(1H-benzo[d]imidazol-5-yl)ethanone
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(1H-benzo[d]imidazol-5-yl)ethanone and several structurally related benzimidazole derivatives. Due to the limited availability of experimental spectra for the target compound, this guide utilizes predicted NMR data as a primary reference point. This is juxtaposed with experimental data from key analogues to offer valuable insights for researchers, scientists, and professionals in drug development for the characterization of this and similar molecular scaffolds.
¹H NMR Spectral Data Comparison
The following table summarizes the predicted ¹H NMR data for this compound and compares it with experimental data for selected benzimidazole derivatives. The chemical shifts (δ) are reported in parts per million (ppm).
| Compound | Solvent | NH (imidazole) | H-2 (imidazole) | Aromatic Protons | Other Protons (CH₃, CH₂, etc.) | Data Source |
| This compound | DMSO-d₆ | ~12.8 (br s) | ~8.3 (s) | ~8.1 (s, H-4), ~7.8 (d, H-6), ~7.6 (d, H-7) | ~2.6 (s, 3H, COCH₃) | Predicted |
| 1H-Benzimidazole[1][2] | DMSO-d₆ | 12.43 (s) | 8.19 (s) | 7.57 (dd, 2H, H-4/H-7), 7.17 (m, 2H, H-5/H-6) | - | Experimental |
| 2-Methyl-1H-benzo[d]imidazole[1] | DMSO-d₆ | 12.20 (s) | - | 7.45 (dd, 2H, H-4/H-7), 7.08 (m, 2H, H-5/H-6) | 2.46 (s, 3H, CH₃) | Experimental |
| 5-Methyl-1H-benzo[d]imidazole[1] | DMSO-d₆ | 12.28 (s) | 8.01 (s) | 7.44 (d, 1H, H-7), 7.34 (s, 1H, H-4), 6.98 (d, 1H, H-6) | 2.39 (s, 3H, CH₃) | Experimental |
| 1-Methyl-1H-benzo[d]imidazole[1] | DMSO-d₆ | - | 7.82 (s) | 7.80 (d, 1H, H-4), 7.36 (d, 1H, H-7), 7.30 (m, 2H, H-5/H-6) | 3.68 (s, 3H, N-CH₃) | Experimental |
¹³C NMR Spectral Data Comparison
The table below presents a comparison of the predicted ¹³C NMR chemical shifts for this compound against experimental data for its analogues.
| Compound | Solvent | C=O | C-2 (imidazole) | Aromatic & Imidazole Carbons | Other Carbons (CH₃, CH₂, etc.) | Data Source |
| This compound | DMSO-d₆ | ~197 | ~143 | ~144, ~139, ~135, ~125, ~120, ~118, ~112 | ~27 (COCH₃) | Predicted |
| 1H-Benzimidazole[1] | DMSO-d₆ | - | 141.85 | 138.08 (C-3a/C-7a), 121.63 (C-5/C-6), 115.44 (C-4/C-7) | - | Experimental |
| 2-Methyl-1H-benzo[d]imidazole[1] | DMSO-d₆ | - | 151.15 | 138.91 (C-3a/C-7a), 114.17 (C-4/C-7), 130.90 (C-5/C-6) | 14.54 (CH₃) | Experimental |
| 5-Methyl-1H-benzo[d]imidazole[1] | DMSO-d₆ | - | 141.49 | 130.75 (C-5), 123.08 (C-6), 114.83 (C-4/C-7), C-3a/C-7a not reported | 21.17 (CH₃) | Experimental |
| 1-Methyl-1H-benzo[d]imidazole[1] | DMSO-d₆ | - | 143.81 | 143.52, 134.58, 123.20, 122.02, 121.55, 112.65 | 30.96 (N-CH₃) | Experimental |
Experimental Protocols
A general protocol for acquiring ¹H and ¹³C NMR spectra for benzimidazole derivatives is outlined below.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-20 mg of the benzimidazole derivative.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for benzimidazole compounds as it effectively solubilizes them and allows for the observation of the N-H proton.[3]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), unless the residual solvent peak is to be used for referencing the chemical shifts.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.
-
Filtration: To remove any particulate matter which can degrade spectral quality, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.[4]
-
Tuning and Shimming: The instrument is tuned to the appropriate frequency, and the magnetic field homogeneity is optimized by shimming to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition Parameters:
-
Number of Scans: 8 to 64 scans are typically sufficient.
-
Pulse Width: A 30° or 90° pulse angle is commonly used.
-
Relaxation Delay: A delay of 1-5 seconds between scans is standard.
-
-
¹³C NMR Acquisition Parameters:
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Decoupling: Broadband proton decoupling is used to simplify the spectrum by removing C-H coupling.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is typical.
-
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: The relative areas of the signals are determined by integration, and the chemical shifts of the peaks are identified.
Visualization of NMR Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.
Caption: A workflow diagram illustrating the key stages of NMR analysis.
References
Mass Spectrometry Data for Benzimidazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of mass spectrometry data for benzimidazole-containing compounds. Due to the limited availability of public mass spectrometry data for 1-(1H-benzo[d]imidazol-5-yl)ethanone, this guide presents a comparison between two structurally related alternatives: its isomer, 1-(1H-benzo[d]imidazol-2-yl)ethanone, and a simpler analog, 1-(1H-imidazol-1-yl)ethanone. This comparison offers valuable insights into the fragmentation patterns and mass spectral characteristics of this class of compounds.
The following diagram illustrates the relationship between the requested compound and the alternatives presented in this guide.
Comparison of Mass Spectrometry Data
The following table summarizes the key mass spectrometry data for the two alternative compounds. The fragmentation of benzimidazole derivatives is often characterized by the stability of the benzimidazole ring.
| Feature | 1-(1H-benzo[d]imidazol-2-yl)ethanone | 1-(1H-imidazol-1-yl)ethanone |
| Molecular Formula | C₉H₈N₂O | C₅H₆N₂O |
| Molecular Weight | 160.17 g/mol | 110.12 g/mol |
| Molecular Ion (M˙⁺) | m/z 160 | m/z 110 |
| Major Fragment Ions (m/z) | 145, 132, 118, 91, 77 | 82, 68, 55, 43 |
| Interpretation of Fragments | Likely loss of CH₃˙ (m/z 145), CO (m/z 132), and fragmentation of the benzimidazole ring. | Loss of CO (m/z 82), followed by fragmentation of the imidazole ring. The m/z 43 peak corresponds to the acetyl cation [CH₃CO]⁺. |
Experimental Protocols
A general protocol for obtaining the mass spectrum of a small organic molecule like a benzimidazole derivative is outlined below. The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) depends on the volatility and thermal stability of the compound.
Sample Preparation
-
Weigh approximately 1 mg of the purified solid sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent, such as methanol, acetonitrile, or a mixture thereof, to create a stock solution of 1 mg/mL.
-
For ESI-MS, further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase solvent.
-
For EI-MS, the sample can be introduced directly via a heated probe or after separation by gas chromatography.
Mass Spectrometry Analysis
-
Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source :
-
Electron Ionization (EI) : Typically performed at 70 eV. This is a "hard" ionization technique that often results in extensive fragmentation, providing rich structural information.
-
Electrospray Ionization (ESI) : A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺. Fragmentation can be induced by collision-induced dissociation (CID) in the mass analyzer.
-
-
Mass Analyzer : The instrument is calibrated using a standard calibration mixture to ensure high mass accuracy. Data is acquired over a mass range appropriate for the compound and its expected fragments (e.g., m/z 50-500).
The following diagram illustrates a typical workflow for the mass spectrometry analysis of a small molecule.
The Benzimidazole Scaffold: A Privileged Core for Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the benzimidazole core represents a remarkably versatile scaffold. Its unique bicyclic structure, composed of fused benzene and imidazole rings, provides a fertile ground for chemical modifications, leading to a diverse array of pharmacological activities.[1][2] This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of benzimidazole derivatives across key therapeutic areas, supported by experimental data and detailed protocols. We will explore how subtle changes in the benzimidazole framework can profoundly impact its biological function, offering insights for the rational design of next-generation therapeutics.
The Benzimidazole Core: A Foundation for Diversity
The therapeutic potential of benzimidazole derivatives stems from the adaptability of its core structure. The key positions for substitution, namely the N-1, C-2, C-5, and C-6 positions, allow for a wide range of functionalization, which in turn modulates the compound's physicochemical properties and its interaction with biological targets.[3]
Caption: General structure of the benzimidazole scaffold highlighting key positions for substitution.
Anticancer Activity: Targeting the Machinery of Cell Division
Benzimidazole derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to interfere with critical cellular processes like microtubule dynamics and DNA replication.[4][5] Their structural resemblance to purine nucleotides allows them to interact with various biological macromolecules.[2]
Comparative Analysis of Anticancer Benzimidazole Derivatives
The following table summarizes the in vitro cytotoxic activity of representative benzimidazole derivatives against various cancer cell lines.
| Compound | R1-Substituent | R2-Substituent | R5/R6-Substituent | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | H | 2-Thiazolyl | 5-Nitro | A549 (Lung) | 2.21 | [6] |
| Compound 2 | H | 4-Methoxyphenyl | H | MCF-7 (Breast) | 0.64 | [7] |
| Compound 3 | H | 2-Butylacridin-9-yl | H | HCT116 (Colon) | 3.33 | [6] |
| Compound 4 | H | 4-Bromophenyl | H | K562 (Leukemia) | 2.68 | [8] |
| Compound 5 | H | 2,4-Dichlorophenyl | Methoxy | MCF-7 (Breast) | 0.5 | [9] |
| Sorafenib | - | - | - | HepG-2 (Liver) | 10.99 | [10] |
| Doxorubicin | - | - | - | MCF-7 (Breast) | 1.10 | [4] |
Structure-Activity Relationship Insights
The anticancer SAR of benzimidazoles reveals several key trends:
-
C-2 Position: Substitution at the C-2 position is a critical determinant of anticancer activity. Aromatic and heteroaromatic rings, particularly those with electron-withdrawing or lipophilic groups, often enhance cytotoxicity.[8][9] For instance, the presence of a thiazole ring in Compound 1 and a 2,4-dichlorophenyl group in Compound 5 leads to potent activity.[6][9]
-
N-1 Position: Modifications at the N-1 position can influence the compound's interaction with its target. For example, the introduction of a 4-nitrophenyl group has been shown to enhance inhibition of COX-2, a target in some cancers.[11]
-
C-5/C-6 Positions: Substituents on the benzene ring can modulate the electronic properties and bioavailability of the molecule. Electron-withdrawing groups like the nitro group in Compound 1 can contribute to increased activity.[6]
Mechanism of Action: Inducing Apoptosis and Inhibiting Angiogenesis
Many anticancer benzimidazoles exert their effects by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that tumors need to grow).
Apoptosis Induction: Benzimidazole derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6][12] A common mechanism involves the disruption of mitochondrial function, leading to the release of cytochrome c and the activation of caspases, the executioner enzymes of apoptosis.[12]
Caption: Simplified intrinsic apoptosis pathway induced by benzimidazole derivatives.
Angiogenesis Inhibition: Several benzimidazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[10][13][14] By blocking VEGFR-2 signaling, these compounds can starve tumors of their blood supply.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzimidazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Activity: A Broad Spectrum of Defense
Benzimidazole derivatives exhibit a wide range of antimicrobial activities, including antibacterial, antifungal, and anthelmintic effects.[1]
Comparative Analysis of Antimicrobial Benzimidazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole derivatives against various microorganisms.
| Compound | R1-Substituent | R2-Substituent | R5/R6-Substituent | Microorganism | MIC (µg/mL) | Reference |
| Compound 6 | H | 4-(trifluoromethyl)phenyl | H | S. aureus | 62.5 | [17] |
| Compound 7 | H | 3-methylbenzo[b]thiophen-6-yl | H | K. pneumoniae | 20 | [18] |
| Compound 8 | H | 2-thienyl | H | C. albicans | 3.12 | [6] |
| Albendazole | H | Propylthio | 5-(propylsulfonyl) | H. contortus | - | [19] |
| Ciprofloxacin | - | - | - | S. aureus | 125 | [17] |
| Clotrimazole | - | - | - | C. albicans | - | [18] |
Structure-Activity Relationship Insights
The antimicrobial SAR of benzimidazoles highlights the following:
-
Antibacterial Activity: The presence of electron-withdrawing groups, such as trifluoromethyl, on the C-2 phenyl ring can enhance activity against Gram-positive bacteria.[17] For Gram-negative bacteria, incorporating a benzothiophene moiety at the C-2 position has shown promising results.[18]
-
Antifungal Activity: A thiophene ring at the C-2 position appears to be favorable for antifungal activity, as seen in Compound 8.[6]
-
Anthelmintic Activity: The anthelmintic benzimidazoles, like albendazole, typically possess a carbamate moiety at the C-2 position and various substituents at the C-5 position, which are crucial for their interaction with parasite tubulin.[19][20]
Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial mechanisms of benzimidazoles are diverse:
-
Antibacterial: Benzimidazole derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[21]
-
Antifungal: They can inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.
-
Anthelmintic: The primary mechanism of anthelmintic benzimidazoles is the inhibition of tubulin polymerization in parasites, leading to the disruption of microtubule-dependent processes and eventual paralysis and death of the worm.[21][22][23]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][24]
Step-by-Step Methodology (Broth Microdilution):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the benzimidazole derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed.
Anti-inflammatory and Antiviral Activities: Expanding the Therapeutic Reach
Beyond their anticancer and antimicrobial properties, benzimidazole derivatives have also demonstrated significant potential as anti-inflammatory and antiviral agents.
Anti-inflammatory Activity
Benzimidazole derivatives can exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[2][3][11]
Caption: Inhibition of the Cyclooxygenase (COX) pathway by benzimidazole derivatives.
SAR Insights: Substitution with a 2-anacardic acid moiety at the C-2 position has been shown to inhibit COX-2.[3] Additionally, 1,2-diphenylbenzimidazoles have demonstrated potent COX-2 inhibitory activity.[11]
Antiviral Activity
Benzimidazole derivatives have shown efficacy against a range of viruses, including Hepatitis C Virus (HCV).[1][8][15]
Mechanism of Action: Certain benzimidazole derivatives act as allosteric inhibitors of the HCV RNA-dependent RNA polymerase (NS5B), a crucial enzyme for viral replication.[8][15] Others have been shown to block the entry of the virus into host cells.[1][16]
SAR Insights: The specific structural requirements for antiviral activity are highly dependent on the viral target. For HCV NS5B polymerase inhibitors, the substitution pattern on the benzimidazole core is critical for binding to the allosteric site.[15]
Conclusion
The benzimidazole scaffold is a testament to the power of medicinal chemistry in generating diverse and potent therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of rational drug design. By understanding how specific structural modifications influence biological activity, researchers can continue to optimize benzimidazole derivatives for enhanced potency, selectivity, and pharmacokinetic properties. The versatility of this "privileged" structure ensures its continued prominence in the quest for novel and effective treatments for a wide spectrum of diseases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a New Benzimidazole Derivative as an Antiviral against Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Specific interaction of benzimidazole anthelmintics with tubulin from developing stages of thiabendazole-susceptible and -resistant Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. elar.urfu.ru [elar.urfu.ru]
- 22. mdpi.com [mdpi.com]
- 23. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. plantarchives.org [plantarchives.org]
A Comparative Analysis of the Biological Activities of 5-Acetyl vs. 2-Acetyl Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. The position of substituents on the benzimidazole ring system can significantly influence the biological profile of the resulting compounds. This guide provides a comparative analysis of the biological activities of two key positional isomers: 5-acetyl-benzimidazole and 2-acetyl-benzimidazole derivatives, supported by available experimental data.
Overview of Biological Activities
Derivatives of both 5-acetyl- and 2-acetyl-benzimidazole have been investigated for a range of therapeutic applications. While direct comparative studies are limited, the existing literature points towards distinct and sometimes overlapping pharmacological profiles. 2-Acetyl-benzimidazole has been extensively utilized as a versatile starting material for the synthesis of a multitude of heterocyclic compounds with diverse biological actions, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] Conversely, derivatives of 5-acetyl-benzimidazole have shown notable promise as antiviral agents.[3]
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data on the biological activities of various 5-acetyl- and 2-acetyl-benzimidazole derivatives as reported in the literature.
Table 1: Antiviral Activity of 5-Acetyl-Benzimidazole Derivatives
| Compound | Virus | Assay | Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |
| 5-Acetyl-2-(2,4-dimethoxyphenyl)-1H-benzimidazole | Bovine Viral Diarrhea Virus (BVDV) | Cell-based assay | 1.11 µM | >111 µM | >100 | [3][4] |
| 5-Acetyl-2-arylbenzimidazole (Compound 31) | Bovine Viral Diarrhea Virus (BVDV) | Cell-based assay | 0.80 µM | >100 µM | >100 | [4] |
| 5-Acetyl-2-arylbenzimidazole (Compound 31) | Hepatitis C Virus (HCV) | Replicon assay | 1.11 µM | >100 µM | 100 | [4] |
Table 2: Anticancer Activity of 2-Acetyl-Benzimidazole Derivatives
| Compound | Cell Line | Assay | Activity (IC₅₀) | Reference |
| Benzimidazole linked pyrazole (106a-e series) | Not specified | Not specified | Significant anticancer activity | [1][2] |
| Benzimidazole connected to morpholinopropyl group (Compound 41) | MCF-7 (Breast cancer) | Proliferation assay | 8.91 µM | [1] |
| Benzimidazole connected to morpholinopropyl group (Compound 41) | OVCAR-3 (Ovarian cancer) | Proliferation assay | 10.76 µM | [1] |
Table 3: Antimicrobial and Anti-inflammatory Activity of 2-Acetyl-Benzimidazole Derivatives
| Compound | Activity | Organism/Model | Activity Metric | Value | Reference |
| Benzimidazole chalcone (7o) | Antibacterial | K. pneumoniae | Good activity | Not specified | [1] |
| Benzimidazole chalcones (9a-g) | Antimicrobial | Gram-positive bacteria and fungi | Good activity | Not specified | [1] |
| Pyrazole derivative (108a-e series) | Anti-inflammatory | Edema inhibition | % Inhibition | 62-63.63% (at 200 mg/mL) | [1][2] |
| Benzimidazole chalcone (7a) | Nematicidal | Haemonchus contortus | LC₁₀₀ | 0.002 µg/mL | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antiviral Activity Assay (for 5-Acetyl-Benzimidazole Derivatives)
Cell Culture and Virus Propagation: Madin-Darby bovine kidney (MDBK) cells are typically used for BVDV assays. Cells are grown in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). The cytopathic NADL strain of BVDV is propagated in MDBK cells.
Antiviral Activity Assay (CPE Reduction):
-
MDBK cells are seeded in 96-well plates at a density of 2 x 10⁴ cells/well.
-
After 24 hours of incubation, the medium is removed, and cells are infected with BVDV at a multiplicity of infection (MOI) of 0.01.
-
Following a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed.
-
Fresh medium containing serial dilutions of the test compounds is added to the wells.
-
The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Virus-induced cytopathic effect (CPE) is observed microscopically.
-
Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
The 50% effective concentration (EC₅₀) is calculated as the compound concentration that protects 50% of cells from virus-induced death.
Cytotoxicity Assay:
-
MDBK cells are seeded in 96-well plates as described above.
-
Serial dilutions of the test compounds are added to uninfected cells.
-
The plates are incubated for 72 hours.
-
Cell viability is determined using the MTT assay.
-
The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50%.
Anticancer Activity Assay (for 2-Acetyl-Benzimidazole Derivatives)
Cell Culture: MCF-7 (human breast adenocarcinoma) and OVCAR-3 (human ovarian adenocarcinoma) cell lines are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics.
Cell Proliferation Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours, cells are treated with various concentrations of the test compounds.
-
The plates are incubated for 48-72 hours.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The 50% inhibitory concentration (IC₅₀) is determined as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.
Antibacterial Activity Assay (for 2-Acetyl-Benzimidazole Derivatives)
Microorganism Strains: Bacterial strains such as Klebsiella pneumoniae, Gram-positive bacteria, and fungal species are used.
Broth Microdilution Method (for MIC determination):
-
The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in 96-well plates.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized experimental workflow for screening biological activity and a potential signaling pathway that could be modulated by benzimidazole derivatives, given their diverse biological targets.
Caption: Generalized workflow for the synthesis and biological evaluation of benzimidazole derivatives.
Caption: A hypothetical signaling pathway modulated by benzimidazole derivatives leading to a biological response.
Conclusion
The available data suggests that the position of the acetyl group on the benzimidazole ring significantly influences the primary biological activity of its derivatives. While 2-acetyl-benzimidazole serves as a precursor for compounds with broad antimicrobial, anticancer, and anti-inflammatory activities, 5-acetyl-benzimidazole derivatives have demonstrated potent and selective antiviral properties, particularly against RNA viruses. This comparative guide highlights the therapeutic potential of both isomers and underscores the importance of positional isomerism in drug design and development. Further head-to-head studies are warranted to provide a more direct and comprehensive comparison of their biological activities.
References
A Researcher's Guide to the Analytical Validation of Chemical Synthesis
In the landscape of drug discovery and development, the rigorous validation of a synthesized molecule's identity and purity is paramount. This guide provides a comparative overview of four indispensable analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Understanding the strengths and limitations of each technique is crucial for researchers, scientists, and drug development professionals to ensure the integrity of their synthesized compounds and the reliability of subsequent biological data.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique hinges on the specific information required. The following table summarizes the key performance characteristics of NMR, MS, HPLC, and Elemental Analysis to aid in this decision-making process.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis |
| Primary Information | Detailed molecular structure, connectivity, stereochemistry[1] | Molecular weight, elemental composition (high resolution)[2][3] | Purity, quantity of components in a mixture[4] | Elemental composition and purity[5][6] |
| Sensitivity | Low (microgram to milligram)[1] | High (picogram to femtogram)[1][7] | High (picogram to nanogram)[1] | Moderate (microgram) |
| Specificity | High (distinguishes isomers)[1] | High (can differentiate by mass-to-charge ratio) | Variable (dependent on column and detector)[4] | High (for elemental composition) |
| Resolution | High (differentiates closely related signals) | High (resolves ions with very similar m/z) | High (separates components of a complex mixture)[1] | Not applicable (bulk analysis) |
| Quantitative Analysis | Yes, with internal standards[8] | Yes, with isotopic labeling or calibration curves | Yes, with external or internal standards | Yes, provides percentage composition[5] |
| Sample Preparation | Minimal (dissolution in deuterated solvent)[1] | Minimal to moderate (dissolution, sometimes derivatization) | Moderate (dissolution, filtration)[1] | Minimal (weighing) |
| Typical Application | Unambiguous structure elucidation of pure compounds.[1] | Confirmation of molecular weight and formula.[3] | Purity assessment and quantification of synthesized compounds.[4][9] | Confirmation of empirical formula and purity.[5] |
Experimental Workflow for Synthesis Validation
A systematic approach is essential for the comprehensive validation of a newly synthesized compound. The following workflow illustrates a typical sequence of analytical techniques employed to confirm the structure and purity of a target molecule.
Experimental Protocols
Detailed and standardized protocols are critical for obtaining reproducible and reliable analytical data. Below are representative methodologies for the key experiments cited.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound and identify any impurities.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the synthesized compound and dissolve it in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of about 1 mg/mL. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[10]
-
Instrumentation: Utilize a standard HPLC system equipped with a UV detector. A C18 reversed-phase column is commonly used for a wide range of organic molecules.[11]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: Water with 0.1% formic acid, and Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes is a good starting point.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Column Temperature: Maintain the column at a constant temperature, for example, 25 °C.
-
Detection: Monitor the elution profile at a wavelength where the compound of interest has strong absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity of the compound is calculated as the percentage of the main peak area relative to the total area of all peaks.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of the synthesized compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. Ensure the sample is completely dissolved.[1]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton (¹H) NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 (¹³C) NMR spectrum to observe individual carbon signals.
-
-
2D NMR Experiments (if necessary): For complex structures, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, coupling constants, and correlations from 1D and 2D spectra to assemble the molecular structure.[12]
-
Molecular Weight Determination by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for small organic molecules.[9]
-
Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion using a syringe pump. The ESI process will generate gas-phase ions of the analyte.[9]
-
Mass Analysis: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound. The instrument will separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode). The observed m/z value should match the calculated molecular weight of the target compound. For high-resolution mass spectrometry (HRMS), the measured mass should be within 5 ppm of the calculated exact mass.
Elemental Composition by Elemental Analysis
Objective: To determine the percentage of carbon, hydrogen, nitrogen, and other elements in the synthesized compound to confirm its empirical formula.
Methodology:
-
Sample Preparation: Accurately weigh 2-3 mg of the dry, homogenous sample into a tin capsule.[13]
-
Instrumentation: Use a CHN elemental analyzer.
-
Combustion: The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[8]
-
Separation and Detection: The combustion gases are separated by a gas chromatography column and detected by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The experimental percentages should be within ±0.4% of the theoretical values calculated from the proposed molecular formula.[6]
Application in Drug Development: Targeting the mTOR Signaling Pathway
The validation of synthesized compounds is a critical step in the development of targeted therapies. For instance, the PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and proliferation and is often dysregulated in cancer.[14][15][16] The development of small molecule inhibitors targeting components of this pathway, such as mTOR, is a major focus of cancer drug discovery.[17][18] The following diagram illustrates a simplified representation of this pathway, highlighting potential targets for synthesized inhibitors.
Newly synthesized compounds designed to inhibit mTORC1 would be subjected to the analytical validation workflow described above to confirm their structure and purity before being tested in biological assays to assess their efficacy and mechanism of action within this pathway.
References
- 1. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 2. arlok.com [arlok.com]
- 3. pharmtech.com [pharmtech.com]
- 4. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. engr.uky.edu [engr.uky.edu]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. velp.com [velp.com]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 15. seoho.biz:5000 [seoho.biz:5000]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Computational Docking of Benzimidazole-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of benzimidazole-based inhibitors based on computational docking studies. It is intended to offer an objective overview of their performance against various biological targets, supported by quantitative data and detailed methodologies.
Data Presentation: Comparative Docking Analysis
The following table summarizes the docking scores and binding energies of various benzimidazole derivatives against key protein targets implicated in disease. Lower docking scores and binding energies typically indicate a more favorable binding interaction.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference Study |
| 2-Phenylbenzimidazole | CDK4/CycD1 | -8.2 | - | (In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives, 2024) |
| Keto-benzimidazole (7c) | EGFR (wild-type) | -8.1 | - | (Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors, 2022)[1] |
| Keto-benzimidazole (1c) | EGFR (T790M mutant) | -8.4 | - | (Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors, 2022)[1] |
| Keto-benzimidazole (7d) | EGFR (T790M mutant) | -8.3 | - | (Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors, 2022)[1] |
| Benzimidazole derivative (12b) | EGFR Tyrosine Kinase | - | LYS721, THR830 | (Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors, 2019)[2] |
| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole (BI-02) | Beta-Tubulin (1SA0) | -8.50 | - | (Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins, 2021)[3] |
| 2-(4-chloro-3-nitrophenyl)-1H-benzimidazole (BI-03) | Beta-Tubulin (1SA0) | -8.35 | - | (Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins, 2021)[3] |
| 2-(4-chlorophenyl)-1H-benzimidazole (BI-06) | Beta-Tubulin (1SA0) | -7.99 | - | (Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins, 2021)[3] |
| Benzimidazole derivative (12) | CDK-8 (5FGK) | -8.907 | Asp173, Ala100, Lys52 | (In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents, 2019)[4] |
| Benzimidazole derivative (W20) | CDK-8 (5FGK) | -9.686 | Ala100, Ala155 | (In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents, 2019)[4] |
| Benzimidazole derivative (16) | CDK-8 (5FGK) | -7.69 | Lys52, Ala155 | (In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents, 2019)[4] |
| Substituted Benzimidazole (7) | Mtb KasA (6P9K) | -7.368 | - | (Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives, 2024) |
| Substituted Benzimidazole (8) | Mtb KasA (6P9K) | -7.173 | - | (Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives, 2024)[5] |
Experimental Protocols: Computational Docking Methodology
The following protocol outlines a general methodology for performing computational docking studies with benzimidazole-based inhibitors, based on common practices reported in the cited literature.
1. Protein Preparation:
- Retrieval: The three-dimensional crystal structure of the target protein is downloaded from a protein structure database such as the Protein Data Bank (PDB).
- Preprocessing: The protein structure is prepared for docking by removing water molecules, ligands, and any other heteroatoms that are not relevant to the binding site.
- Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH.
- Energy Minimization: The energy of the protein structure is minimized to relieve any steric clashes and to obtain a more stable conformation.
2. Ligand Preparation:
- Structure Generation: The two-dimensional structures of the benzimidazole derivatives are drawn using chemical drawing software and converted to three-dimensional structures.
- Energy Minimization: The energy of the ligand structures is minimized to obtain low-energy conformations.
- Charge Assignment: Partial charges are assigned to the atoms of the ligands.
3. Molecular Docking:
- Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
- Docking Simulation: A molecular docking program (e.g., AutoDock Vina, Schrödinger Glide) is used to predict the binding poses of the benzimidazole derivatives within the active site of the protein. The docking algorithm explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
- Pose Selection: The docking poses with the best scores (lowest binding energies) are selected for further analysis.
4. Analysis of Results:
- Binding Affinity: The predicted binding affinities (docking scores) are used to rank the compounds.
- Binding Interactions: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
- Validation: The docking protocol can be validated by redocking a known inhibitor into the active site of the protein and comparing the predicted pose with the experimentally determined binding mode.
Visualizations
Signaling Pathway: EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) is a key target for many benzimidazole-based inhibitors. The following diagram illustrates the major signaling pathways downstream of EGFR activation.
Caption: EGFR Signaling Pathway leading to cell proliferation.
Experimental Workflow: Computational Docking
The diagram below outlines the typical workflow for a computational docking study.
Caption: A typical workflow for a computational docking study.
References
comparing the efficacy of 1-(1H-benzo[d]imidazol-5-yl)ethanone with standard drugs
Disclaimer: Due to the limited publicly available data on the specific efficacy of 1-(1H-benzo[d]imidazol-5-yl)ethanone, this guide utilizes Omeprazole , a widely studied and clinically significant benzimidazole derivative, as a representative compound for the purpose of comparison with standard drugs. The data presented here for Omeprazole should not be directly extrapolated to this compound.
This guide provides a comparative analysis of the efficacy of Omeprazole against a standard H2 receptor antagonist, Ranitidine, in the management of Gastroesophageal Reflux Disease (GERD). The information is intended for researchers, scientists, and drug development professionals to illustrate a framework for such comparative evaluations.
Overview of Compounds
-
Benzimidazole Derivative (Omeprazole): A proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (proton pump) of the gastric parietal cells.
-
Standard Drug (Ranitidine): A histamine H2-receptor antagonist that competitively inhibits the action of histamine on the parietal cells, reducing gastric acid secretion.
Quantitative Efficacy Comparison
The following tables summarize the comparative efficacy of Omeprazole and Ranitidine in the treatment of GERD based on key clinical endpoints.
Table 1: Healing Rates of Erosive Esophagitis
| Treatment Group | Dosage | Duration | Healing Rate (%) | Reference |
| Omeprazole | 20 mg once daily | 8 weeks | 85% | |
| Ranitidine | 150 mg twice daily | 8 weeks | 50% |
Table 2: Symptom Resolution (Heartburn)
| Treatment Group | Dosage | Duration | Patients with Complete Symptom Resolution (%) | Reference |
| Omeprazole | 20 mg once daily | 4 weeks | 77% | |
| Ranitidine | 150 mg twice daily | 4 weeks | 48% |
Table 3: Intragastric pH Control
| Treatment Group | Dosage | Mean 24-hour Intragastric pH | % Time with pH > 4 (24h) | Reference |
| Omeprazole | 20 mg once daily | 4.0 | 60-70% | |
| Ranitidine | 150 mg twice daily | 2.9 | 35-45% |
Mechanism of Action: Signaling Pathway
The following diagram illustrates the mechanism of action of proton pump inhibitors like Omeprazole in inhibiting gastric acid secretion.
Caption: Mechanism of Omeprazole action on the gastric proton pump.
Experimental Protocols
In Vivo Measurement of Gastric Acid Secretion in Rats
This protocol describes a method to assess the in vivo efficacy of gastric acid secretion inhibitors.
Objective: To determine the effect of a test compound (e.g., a benzimidazole derivative) on basal and stimulated gastric acid secretion in a rat model.
Materials:
-
Male Wistar rats (200-250g)
-
Urethane anesthesia
-
Test compound (e.g., Omeprazole) and vehicle
-
Histamine (as a secretagogue)
-
Saline solution
-
pH meter and electrode
-
Peristaltic pump
Procedure:
-
Rats are fasted for 18-24 hours with free access to water.
-
Anesthetize the rats with urethane.
-
Perform a tracheotomy to ensure a clear airway.
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pylorus and insert a cannula into the forestomach, securing it with a ligature.
-
Perfuse the stomach with saline at a constant rate using a peristaltic pump.
-
Collect the perfusate at 15-minute intervals and measure the pH and volume.
-
After a stabilization period to establish basal acid output, administer the test compound or vehicle intravenously or intraperitoneally.
-
Continue collecting the perfusate for a designated period to assess the effect on basal secretion.
-
To evaluate the effect on stimulated secretion, administer a continuous intravenous infusion of histamine.
-
Once a stable plateau of acid secretion is reached, administer the test compound.
-
Continue collecting the perfusate to determine the inhibitory effect of the compound on stimulated acid secretion.
-
Calculate the acid output (in μEq/min) from the volume and pH of the collected perfusate.
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vivo gastric acid secretion assay.
Caption: Workflow for in vivo measurement of gastric acid secretion.
Conclusion
Based on the available data, the benzimidazole derivative Omeprazole demonstrates superior efficacy in the treatment of GERD compared to the standard H2 receptor antagonist, Ranitidine. This is evidenced by higher healing rates of erosive esophagitis, more effective symptom control, and more potent inhibition of gastric acid secretion. The distinct mechanism of action, involving irreversible inhibition of the proton pump, likely accounts for this enhanced efficacy. Further research on novel benzimidazole compounds, such as this compound, would require similar rigorous comparative studies to establish their therapeutic potential relative to existing standard-of-care treatments.
A Comparative Guide to the FT-IR Spectrum of 1-(1H-benzo[d]imidazol-5-yl)ethanone
This guide provides a detailed analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(1H-benzo[d]imidazol-5-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document compares the spectral features of the target molecule with related compounds, offering a framework for structural elucidation.
Predicted FT-IR Spectrum Interpretation of this compound
The FT-IR spectrum of this compound is characterized by the vibrational modes of its three key components: the benzimidazole ring, the ethanone (acetyl) group, and the substitution pattern on the benzene ring. An interpretation of the expected absorption bands is presented below, based on the analysis of structurally similar compounds.
Key Functional Group Vibrations:
-
N-H Stretch: The imidazole ring of the benzimidazole moiety exhibits a characteristic N-H stretching vibration. This is typically a broad band observed in the region of 3100-2500 cm⁻¹, often overlapping with C-H stretching bands.[1]
-
C=O Stretch: The carbonyl group (C=O) of the ethanone substituent is expected to show a strong, sharp absorption band. For aromatic ketones like acetophenone, this peak typically appears in the range of 1700-1680 cm⁻¹.[2] The conjugation with the aromatic benzimidazole ring may shift this frequency slightly.
-
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the aromatic rings (benzene and imidazole) are expected to appear in the 1650-1450 cm⁻¹ region.[3][4] These bands are often of medium to strong intensity.
-
C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1] Aliphatic C-H stretching from the methyl group of the ethanone moiety will appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).
-
In-plane and Out-of-plane Bending: The region below 1500 cm⁻¹ contains a fingerprint of various bending vibrations. In-plane C-H bending of the aromatic rings is found between 1300 and 1000 cm⁻¹. Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ range and are indicative of the substitution pattern on the benzene ring.
Comparative FT-IR Data of Related Compounds
To facilitate the interpretation of the FT-IR spectrum of this compound, the following table summarizes the characteristic vibrational frequencies of benzimidazole and acetophenone, which represent the core structural motifs of the target molecule.
| Functional Group | Vibrational Mode | Benzimidazole (cm⁻¹) | Acetophenone (cm⁻¹) | Expected Range for this compound (cm⁻¹) |
| N-H | Stretch | ~3125 - 2540 (broad)[1] | - | ~3100 - 2500 (broad) |
| Aromatic C-H | Stretch | ~3112 - 3060[1] | ~3100 - 3000 | ~3100 - 3000 |
| Aliphatic C-H | Stretch | - | ~2960, 2925 | ~2980 - 2900 |
| C=O | Stretch | - | ~1685[2][5] | ~1700 - 1680 |
| C=N | Stretch | ~1600[3] | - | ~1620 - 1590 |
| C=C | Aromatic Stretch | ~1587 - 1450[3] | ~1600, 1580, 1450 | ~1600 - 1450 |
| C-N | Stretch | ~1230[1] | - | ~1250 - 1200 |
| C-H | Out-of-plane Bend | ~900 - 700 | ~760, 690 | ~900 - 700 |
Experimental Protocol for FT-IR Spectroscopy
The following protocol outlines a standard procedure for acquiring the FT-IR spectrum of a solid sample, such as this compound, using the KBr pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared grade Potassium Bromide (KBr), desiccated
-
Spatula
-
Sample: this compound (1-2 mg)
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, then cool in a desiccator.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.
-
Transfer the sample and KBr to the agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the collar of the pellet-forming die.
-
Ensure the powder is evenly distributed.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Carefully release the pressure and retrieve the KBr pellet from the die.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the acquired spectrum using the spectrometer software. This may include baseline correction and peak picking.
-
Label the significant absorption bands with their corresponding wavenumbers (cm⁻¹).
-
Visualization of the FT-IR Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting an FT-IR spectrum.
Caption: Workflow for FT-IR Spectrum Interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. proprep.com [proprep.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 5. Acetophenone(98-86-2) IR Spectrum [m.chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(1H-benzo[d]imidazol-5-yl)ethanone
This guide provides a detailed protocol for the safe and compliant disposal of 1-(1H-benzo[d]imidazol-5-yl)ethanone. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to proper disposal procedures is not merely a regulatory formality but a cornerstone of a robust laboratory safety culture, protecting both personnel and the environment. This document is structured to provide not just procedural steps, but the scientific rationale and regulatory context that underpin them, ensuring a self-validating and trustworthy system for waste management.
Part 1: Hazard Characterization and Waste Determination
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for the this compound isomer was not found, data from closely related isomers, such as 1-(1H-benzo[d]imidazol-4-yl)ethanone, provide critical guidance on the potential hazards of this class of compounds.
Based on available data for analogous benzimidazole derivatives, this compound should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1] Therefore, the first and most critical step is to definitively classify any unwanted or residual this compound as hazardous chemical waste.[2] This classification mandates that it must not be mixed with non-hazardous waste or disposed of down the drain.[3][4]
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a framework for hazardous waste management that all laboratories must follow.[3][5] Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating these regulations and specific institutional policies.
Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification (Anticipated) | GHS Pictogram (Anticipated) | Signal Word (Anticipated) | Required Personal Protective Equipment (PPE) |
| H315: Causes skin irritation | Warning | Chemical-resistant gloves (e.g., nitrile rubber)[2][6] | |
| H319: Causes serious eye irritation | Warning | Safety glasses with side shields or chemical splash goggles[2][6] | |
| H335: May cause respiratory irritation | Warning | Use only in a well-ventilated area or chemical fume hood[1][2] | |
| General Handling | N/A | N/A | Standard laboratory coat to prevent skin contact[2] |
Note: This table is based on data for isomeric compounds. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for the most accurate and up-to-date information.
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for safely collecting, storing, and disposing of this compound waste.
Step 1: Containerization
The integrity of the waste stream begins with the primary container.
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof screw-top lid.[7][8] The best practice is often to reuse the original manufacturer's container after the bulk of the material has been consumed.[9] If that is not available, a high-density polyethylene (HDPE) bottle is a suitable alternative. Ensure the container is in good condition, free from cracks or damage.[7]
-
Avoid Overfilling: Never fill a waste container beyond 90% of its capacity.[10] This headspace allows for vapor expansion and reduces the risk of spills during handling and transport.
Step 2: Waste Labeling
Proper labeling is a critical regulatory requirement and ensures the safety of everyone who will handle the container.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[11] Your institution's EHS office will provide official "HAZARDOUS WASTE" labels.
-
Complete the Label Information: The label must be filled out completely and legibly, including:
Step 3: Segregation and Accumulation
Proper storage within the laboratory prevents dangerous reactions and ensures compliance.
-
Incompatible Materials: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[2][11] Chemical waste must be segregated by hazard class to prevent accidental mixing.[4][8] For example, keep this organic waste separate from inorganic acid or base waste streams.
-
Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA within the laboratory.[4][13] This area must be at or near the point of generation and under the control of laboratory personnel.[3][8]
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary containment bin or tray.[2] This precaution contains any potential leaks or spills.
-
Keep Containers Closed: Waste containers must be securely capped at all times except when waste is actively being added.[7][8][10] Leaving a funnel in the opening is a common but dangerous violation.
Step 4: Arranging for Final Disposal
-
Request a Pickup: Once the waste container is 90% full or when the waste is no longer being generated, arrange for its removal by contacting your institution's EHS office.[2] They will provide specific instructions and forms for requesting a chemical waste pickup.
-
Documentation: Be prepared to provide a completed hazardous waste disposal form, detailing the contents and quantity of the waste.[2] This documentation is essential for the EHS team to manage the waste in accordance with federal and state regulations.
Part 3: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow from generation to EHS removal.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. angenechemical.com [angenechemical.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. ethz.ch [ethz.ch]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
